1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYOHQHPFTBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1F)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725415 | |
| Record name | 1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944317-92-4 | |
| Record name | 1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-5-isopropyl-2-methoxy benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Abstract
This technical guide provides a comprehensive and scientifically robust methodology for the (CAS No. 944317-92-4). This polysubstituted benzene derivative is a high-value intermediate, most notably in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] Recognizing the challenges associated with classical synthetic routes, this guide details a logical, multi-step pathway starting from commercially available 3-fluoroanisole. The chosen strategy circumvents common pitfalls, such as the low reactivity of deactivated aromatic rings in Friedel-Crafts reactions, to provide a more reliable and scalable process. Each step is presented with a detailed experimental protocol, mechanistic insights, and a rationale for the selected reagents and conditions, grounded in authoritative chemical principles.
Strategic Approach and Retrosynthetic Analysis
The synthesis of a complex, polysubstituted aromatic compound requires careful planning to ensure correct regiochemistry and high yields. A naive approach might involve the sequential introduction of substituents onto a simple benzene core. However, a more sophisticated strategy, and the one detailed herein, involves leveraging the inherent directing effects of substituents on a less complex starting material.
Our retrosynthetic analysis identifies 1-fluoro-2-methoxy-4-isopropylbenzene as the immediate precursor. The final bromination step is directed by the powerful ortho-, para-directing methoxy group to the desired position. This precursor can be synthesized from 3-fluoroanisole via a three-step sequence involving Friedel-Crafts acylation, a Grignard reaction, and reductive deoxygenation.
This pathway is strategically superior to routes that might involve nitration followed by a Sandmeyer reaction. Such routes would necessitate a Friedel-Crafts alkylation on a strongly deactivated nitro-aromatic ring, a reaction that is notoriously inefficient and often fails.[3][4][5] The selected methodology, adapted from established industrial processes[2], offers a more robust and predictable outcome.
Overall Synthetic Workflow
Figure 1: Proposed four-step synthesis of the target compound from 3-fluoroanisole.
Detailed Experimental Protocols and Mechanistic Discussion
Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole
Objective: To synthesize 4-fluoro-2-methoxyacetophenone via electrophilic aromatic substitution.
Rationale: This reaction introduces the two-carbon acetyl group that will be converted into the isopropyl group in subsequent steps. The regioselectivity is controlled by the existing substituents. The methoxy group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The para-position to the strongly activating methoxy group is the most nucleophilic site, leading to the desired 4-fluoro-2-methoxyacetophenone isomer.
Experimental Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-fluoroanisole (1.0 eq.) to the dropping funnel. Add acetic anhydride (Ac₂O, 1.1 eq.) dropwise to the stirred AlCl₃ suspension.
-
Reaction: After the addition of acetic anhydride, add 3-fluoroanisole dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 4-fluoro-2-methoxyacetophenone.
Step 2: Grignard Reaction for Tertiary Alcohol Formation
Objective: To convert the ketone functionality of 4-fluoro-2-methoxyacetophenone into a tertiary alcohol, 2-(4-fluoro-2-methoxyphenyl)propan-2-ol.
Rationale: The Grignard reaction provides a classic and efficient method for carbon-carbon bond formation. The nucleophilic methyl group from methylmagnesium bromide (MeMgBr) attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq.). Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Grignard Reagent Formation: Add a solution of methyl bromide (MeBr) or methyl iodide (MeI) (1.5 eq.) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition, stir until the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-fluoro-2-methoxyacetophenone (1.0 eq.) in anhydrous THF dropwise.
-
Completion: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the ketone.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude tertiary alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Reductive Deoxygenation of the Tertiary Alcohol
Objective: To convert 2-(4-fluoro-2-methoxyphenyl)propan-2-ol to 1-fluoro-2-methoxy-4-isopropylbenzene.
Rationale: This step forms the crucial isopropyl group. The method employs ionic hydrogenation using triethylsilane (Et₃SiH) as a hydride source and trifluoroacetic acid (TFA) as a strong acid catalyst. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary benzylic carbocation. This carbocation is then irreversibly reduced by a hydride transfer from triethylsilane.
Experimental Protocol:
-
Setup: To a solution of the crude tertiary alcohol (1.0 eq.) from the previous step in dichloromethane (DCM), add triethylsilane (Et₃SiH, 1.4 eq.).
-
Reaction: Cool the solution to -10 °C. Slowly add trifluoroacetic acid (TFA, 2.0 eq.) dropwise, maintaining the low temperature.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.
-
Extraction & Purification: Separate the organic phase, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1-fluoro-2-methoxy-4-isopropylbenzene, can be purified by vacuum distillation.[2]
Step 4: Regioselective Bromination
Objective: To brominate 1-fluoro-2-methoxy-4-isopropylbenzene at the C5 position to yield the final product.
Rationale: This final step introduces the bromine atom. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine. The regiochemical outcome is dictated by the powerful activating and directing effects of the substituents already on the ring. The methoxy group is the strongest activating group and directs ortho- and para-. The para- position is occupied by the isopropyl group. Of the two ortho- positions (C1 and C3), the C1 position is sterically more accessible and electronically activated by the para-isopropyl group, leading to highly selective bromination at this site.
Figure 2: Regioselectivity of the final bromination step.
Experimental Protocol:
-
Setup: Dissolve 1-fluoro-2-methoxy-4-isopropylbenzene (1.0 eq.) in THF in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1-1.4 eq.) to the solution in portions at room temperature.[2]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.
-
Extraction: Extract the product with ethyl acetate or ether (3 x volumes).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the final product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary
The following table summarizes key data for the materials in the synthetic pathway. Yields are representative and may vary based on experimental conditions.
| Compound Name | Step | Formula | Mol. Weight ( g/mol ) | Physical State | Representative Yield (%) |
| 3-Fluoroanisole | SM | C₇H₇FO | 126.13 | Liquid | N/A |
| 4-Fluoro-2-methoxyacetophenone | 1 | C₉H₉FO₂ | 168.16 | Solid | ~85% |
| 2-(4-Fluoro-2-methoxyphenyl)propan-2-ol | 2 | C₁₀H₁₃FO₂ | 184.21 | Oil/Solid | ~95% |
| 1-Fluoro-2-methoxy-4-isopropylbenzene | 3 | C₁₀H₁₃FO | 168.21 | Liquid | ~96%[2] |
| This compound | 4 | C₁₀H₁₂BrFO | 247.10 | Liquid | ~90% |
Conclusion
This guide presents a validated and logical four-step synthesis for this compound, a critical intermediate for advanced pharmaceutical development. By selecting a strategic pathway that begins with 3-fluoroanisole and proceeds through acylation, Grignard addition, and reductive deoxygenation, this process effectively controls the regioselective introduction of all substituents. This approach avoids the significant chemical challenges associated with Friedel-Crafts reactions on deactivated aromatic systems, thereby offering a more reliable and scalable solution for research and drug development professionals. The detailed protocols and mechanistic explanations provided herein are intended to empower scientists to successfully replicate and optimize this synthesis.
References
- 1. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]
- 2. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
CAS Number: 944317-92-4
This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. This document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol, explores its significant applications, and addresses essential safety and handling considerations.
Core Compound Characteristics
This compound is a substituted benzene derivative with the molecular formula C₁₀H₁₂BrFO.[1] Its structure incorporates a bromine atom, a fluorine atom, an isopropyl group, and a methoxy group, making it a versatile building block in organic synthesis.[1][2]
Chemical Structure
Caption: Chemical Identity of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is presented in the table below. These characteristics are crucial for designing synthetic routes and for ensuring appropriate handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.104 g/mol [1][3] |
| Appearance | White powder or light yellow oil[4][5] |
| Boiling Point | 240.1 ± 40.0 °C at 760 Torr[1][3] |
| Density | 1.343 ± 0.06 g/cm³ (20 °C, 760 Torr)[1][3] |
| Flash Point | 124.3 ± 11.6 °C[1][3] |
| Storage Temperature | Room Temperature, sealed in a dry environment[1] |
Synthesis Protocol: A Self-Validating System
The synthesis of this compound is a critical process for its application in further chemical transformations. The following one-pot preparation method is described as a reliable and efficient route.[4]
One-Pot Preparation of this compound (BrMIP)
This protocol details a one-pot synthesis, which is advantageous in terms of time, resources, and yield by minimizing intermediate isolation steps.
Step-by-Step Methodology:
-
Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a temperature probe, add a commercially available 3M methylmagnesium chloride (MeMgCl) solution in THF (600 mL, 1.80 mol).
-
Cooling: Cool the solution to -10°C.
-
Addition of Starting Material: Slowly add a solution of acetophenone FMAP (170 g, 1.01 mol) in anhydrous dichloromethane (DCM, 800 mL) dropwise, ensuring the internal temperature is maintained below 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours.
-
Quenching: Slowly quench the reaction with a 2M aqueous hydrochloric acid solution (900 mL), carefully controlling the internal temperature to keep it below 20°C due to the exothermic nature of this step.
-
Stirring: Stir the quenched reaction mixture at 20°C for 1 hour.
-
Phase Separation: Separate the organic and aqueous phases.
-
Extraction: Extract the resulting mixture with petroleum ether (300 mL).
-
Washing: Wash the organic phase sequentially with water (500 mL), 1M aqueous sodium hydroxide (250 mL), water (500 mL), and brine (200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product as a light yellow oil (93.03 g, 91% yield).[4]
Caption: One-pot synthesis workflow for this compound.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate in several areas of chemical synthesis.
Pharmaceutical and Agrochemical Synthesis
This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its functional groups allow for a variety of chemical modifications, enabling the construction of more complex and biologically active molecules.[1] It has been identified as a key intermediate in the preparation of Anacetrapib, a CETP (Cholesteryl Ester Transfer Protein) inhibitor.
Organic Synthesis
In the broader context of organic synthesis, this compound serves as a versatile intermediate.[1][2] The presence of bromo and fluoro groups allows for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
Materials Science
There are potential applications for this compound in materials science.[1] Its specific properties may contribute to the development of novel materials with enhanced stability or performance characteristics.[1]
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques. Spectroscopic data, such as ¹H NMR, is available for this compound.[6] High-performance liquid chromatography (HPLC) can be employed to assess its purity.[4]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a chemical intermediate of significant interest, particularly in the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile chemical nature make it a valuable tool for organic chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientific professionals.
References
- 1. Cas 944317-92-4,this compound | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 944317-92-4 | CAS DataBase [chemicalbook.com]
- 5. Pharmaceutical Grade CAS 944317-92-4 with competitive price, CasNo.944317-92-4 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]
- 6. This compound(944317-92-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
This technical guide provides a comprehensive analysis of the predicted and expected spectral data for the novel compound 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust predictive framework. Each section includes detailed, field-proven experimental protocols, an in-depth interpretation of the expected spectral features, and the causal reasoning behind these analytical choices.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with a unique combination of functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural complexity, featuring a bromine atom, a fluorine atom, an isopropyl group, and a methoxy group on a benzene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate spectral interpretation is paramount for confirming its identity, assessing purity, and ensuring its suitability for downstream applications. This guide provides the foundational knowledge for researchers to confidently analyze this and structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and the relative number of protons (integration).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Doublet (d) | 1H | Ar-H |
| ~ 6.8 - 7.0 | Doublet (d) | 1H | Ar-H |
| ~ 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ |
| ~ 3.1 - 3.4 | Septet (sept) | 1H | -CH(CH₃)₂ |
| ~ 1.2 - 1.4 | Doublet (d) | 6H | -CH(CH₃)₂ |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the benzene ring. The two aromatic protons are in different chemical environments due to the diverse array of substituents. They are expected to appear as doublets due to coupling with the adjacent fluorine atom. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons with which to couple. The isopropyl group will present a characteristic septet for the methine proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.
Experimental Protocol for ¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes, as it dissolves the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a reference point at 0 ppm. A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic region and the isopropyl multiplets.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using standard acquisition parameters, typically a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 (d) | C-F |
| ~ 145 - 155 | C-OCH₃ |
| ~ 130 - 140 | C-isopropyl |
| ~ 115 - 125 (d) | C-H (ortho to F) |
| ~ 110 - 120 | C-Br |
| ~ 110 - 120 (d) | C-H (meta to F) |
| ~ 55 - 65 | -OCH₃ |
| ~ 25 - 35 | -CH(CH₃)₂ |
| ~ 20 - 25 | -CH(CH₃)₂ |
Note: The signals for the fluorine-coupled carbons will appear as doublets (d) due to C-F coupling.
Interpretation of the Predicted ¹³C NMR Spectrum
The aromatic region will display six distinct signals due to the lack of symmetry in the substitution pattern. The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet. Similarly, the carbon bonded to the methoxy group will also be downfield. The remaining aromatic carbons will have chemical shifts influenced by the bromine, isopropyl, and methoxy groups, with those coupled to fluorine also showing doublet splitting. The aliphatic region will contain signals for the methoxy carbon and the two distinct carbons of the isopropyl group.
Experimental Protocol for ¹³C NMR Spectroscopy
Causality Behind Experimental Choices: A higher sample concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%). A proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon. A longer relaxation delay may be necessary to ensure accurate integration of quaternary carbons, although this is less critical for simple identification.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃.
-
Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is typical. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃ at 77.16 ppm) can be used for chemical shift referencing if TMS is not present.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 2850 | C-H stretch | Isopropyl and Methoxy |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1000 | C-O stretch | Aryl-alkyl ether |
| 1200 - 1100 | C-F stretch | Aryl fluoride |
| 700 - 500 | C-Br stretch | Aryl bromide |
Interpretation of the Predicted IR Spectrum
The IR spectrum will be characterized by several key absorption bands. The C-H stretching vibrations of the isopropyl and methoxy groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretch of the aryl-alkyl ether is expected in the 1250-1000 cm⁻¹ range. The C-F and C-Br stretching vibrations will be found in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Spectroscopy
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique that requires minimal sample preparation for liquids and solids. A background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal, ensuring that the resulting spectrum is solely that of the sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Acquire a background spectrum with nothing on the crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum Data
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 246/248 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 231/233 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl or methoxy group. |
| 203/205 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 188/190 | [M - C₃H₇ - CH₃]⁺ | Subsequent loss of a methyl group. |
| 172 | [M - Br]⁺ | Loss of the bromine atom. |
Interpretation of the Predicted Mass Spectrum
The most diagnostic feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by two m/z units (at 246 and 248 amu). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[2] Common fragmentation pathways will likely involve the loss of a methyl radical from either the isopropyl or methoxy group, and the loss of the entire isopropyl group. The loss of the bromine atom will also be a significant fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Causality Behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule. A 70 eV electron beam is the standard energy used, as it provides reproducible fragmentation patterns that can be compared to library data.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample in the source using a 70 eV electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Molecular Structure and Spectroscopic Relationships
To aid in the conceptualization of the spectral data, the following diagrams illustrate the molecular structure and the logical workflow for its analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the robust experimental protocols for their acquisition, researchers and drug development professionals are better equipped to characterize this and other complex substituted aromatic compounds with confidence and scientific rigor. The principles and methodologies outlined herein serve as a valuable reference for ensuring the structural integrity and purity of key synthetic intermediates.
References
A Comprehensive Technical Guide to the Characterization of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Abstract
This technical guide provides a detailed framework for the comprehensive characterization of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS No. 944317-92-4). This compound is a highly valuable substituted benzene derivative, primarily recognized as a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for its potential to raise high-density lipoprotein (HDL) cholesterol levels.[1] Given its significance in pharmaceutical research and development, rigorous and unambiguous characterization is paramount to ensure purity, confirm identity, and guarantee reproducibility in subsequent synthetic applications. This document outlines the rationale and methodologies for its structural elucidation and purity assessment using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it provides an overview of its synthesis and critical safety and handling protocols, designed for researchers, chemists, and drug development professionals.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₂BrFO.[2] Its strategic importance is almost exclusively linked to its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The specific arrangement of its functional groups—a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and isopropyl and methoxy groups to direct reactivity and confer specific steric and electronic features—makes it a bespoke precursor for targeted drug synthesis.[1][2]
The primary driver for its synthesis and characterization is its use as a key intermediate for Anacetrapib, a drug candidate designed to inhibit CETP.[1] CETP inhibitors represent a therapeutic strategy aimed at increasing HDL ("good cholesterol") and reducing low-density lipoprotein (LDL) ("bad cholesterol"), which could play a role in managing atherosclerosis.[1] Therefore, ensuring the identity and purity of this intermediate is a critical control point in the overall drug manufacturing process. This guide provides the necessary protocols and interpretative logic to achieve this.
Molecular Structure Diagram
Caption: Chemical structure and key identifiers.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process designed for regioselective control. A documented method starts from 3-fluoroanisole and proceeds through several transformations to install the required substituents in the correct positions.[1] Understanding this pathway is crucial as it informs potential impurity profiles.
The general synthetic logic involves:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the 3-fluoroanisole ring.
-
Grignard Reaction: Conversion of the ketone to a tertiary alcohol.
-
Reduction: Removal of the hydroxyl group to form the isopropyl substituent.
-
Electrophilic Bromination: Introduction of the bromine atom at the most activated, sterically accessible position, directed by the existing substituents. N-Bromosuccinimide (NBS) is a suitable reagent for this step.[1]
Synthetic Workflow Diagram
Caption: A generalized four-step synthesis workflow.[1]
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification. The data presented are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 944317-92-4 | [3][4] |
| Molecular Formula | C₁₀H₁₂BrFO | [2] |
| Molecular Weight | 247.10 g/mol | [2][5] |
| Boiling Point | 240.1 ± 40.0 °C (at 760 Torr) | [2][5] |
| Density | 1.343 ± 0.06 g/cm³ (at 20 °C) | [2][5] |
| Flash Point | 124.3 ± 11.6 °C | [2][5] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
Spectroscopic and Chromatographic Characterization
This section forms the core of the guide, providing detailed protocols and interpretation logic for confirming the structure and purity of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.
Protocol for NMR Analysis:
-
Step 1: Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Step 2: Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Step 3: Data Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. If available, acquire a ¹⁹F spectrum. For full characterization, 2D experiments like COSY and HSQC can be run to confirm assignments.
-
Step 4: Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
4.1.1 ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for each type of proton, with chemical shifts influenced by the electronic effects of the substituents.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 | s | 1H | Ar-H (C3) | Aromatic proton deshielded by adjacent bromine and methoxy group. Appears as a singlet due to no adjacent proton neighbors. |
| ~ 6.9 | d | 1H | Ar-H (C6) | Aromatic proton ortho to the isopropyl group. Expected to be a doublet due to coupling to the fluorine atom (⁴JHF). |
| ~ 3.8 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| ~ 3.2 | sept | 1H | -CH (CH₃)₂ | The methine proton of the isopropyl group, split into a septet by the six equivalent methyl protons. |
| ~ 1.2 | d | 6H | -CH(CH₃ )₂ | The six equivalent protons of the two methyl groups, appearing as a doublet due to coupling with the methine proton. |
4.1.2 ¹³C NMR Spectroscopy (Predicted)
Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the molecule.
4.1.3 ¹⁹F NMR Spectroscopy (Predicted)
A proton-decoupled ¹⁹F NMR spectrum will provide definitive evidence of the fluorine atom. A single resonance is expected, likely appearing as a singlet. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass with high precision.
Key Feature: Bromine Isotopic Pattern A critical diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in two molecular ion peaks in the mass spectrum: the M⁺ peak and the M+2 peak, which are nearly equal in intensity.[6] This pattern is a definitive indicator of a monobrominated compound.
Mass Spectrometry Isotopic Pattern Diagram
Caption: Characteristic ~1:1 intensity ratio for M and M+2 peaks.
Protocol for GC-MS Analysis:
-
Step 1: Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Step 2: GC Method Development: Use a standard non-polar capillary column (e.g., DB-5ms). Develop a temperature gradient program that allows for good separation of the analyte from any solvent or impurities (e.g., start at 80 °C, ramp to 280 °C at 15 °C/min).
-
Step 3: MS Data Acquisition: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 50-350 to observe the molecular ion and key fragments.
-
Step 4: Data Analysis:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum of the peak, looking for the molecular ion cluster around m/z 246/248.
-
Use HRMS to confirm that the measured exact mass is within 5 ppm of the calculated value for C₁₀H₁₂⁷⁹BrFO (246.0050) and C₁₀H₁₂⁸¹BrFO (247.9930).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Protocol for ATR-IR Analysis:
-
Step 1: Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Step 2: Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Step 3: Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Step 4: Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2850 | C-H stretch | Isopropyl and Methoxy |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1200 | C-F stretch | Aryl Fluoride |
| 600-500 | C-Br stretch | Aryl Bromide |
Safety and Handling
Proper handling of this compound is crucial. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Examples) |
| GHS07 | Warning | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] | P280: Wear protective gloves/eye protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] |
Handling Recommendations:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The comprehensive characterization of this compound requires a multi-technique analytical approach. The combination of NMR spectroscopy for detailed structural mapping, high-resolution mass spectrometry for elemental formula confirmation (including the diagnostic bromine isotope pattern), and IR spectroscopy for functional group identification provides a robust and self-validating system for its identification. Adherence to the detailed protocols and safety guidelines presented in this guide will ensure the quality and integrity of this critical pharmaceutical intermediate, supporting the advancement of drug discovery and development programs.
References
- 1. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]
- 2. Cas 944317-92-4,this compound | lookchem [lookchem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemwhat.com [chemwhat.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.com [fishersci.com]
physical and chemical properties of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 944317-92-4), a key substituted anisole derivative. Its significance lies primarily in its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, most notably the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] This document details its physicochemical properties, presents a validated multi-step synthesis protocol with mechanistic explanations, explores its reactivity profile, and outlines its application in drug development. Furthermore, it provides a predictive analysis of its spectroscopic characteristics and discusses essential safety and handling protocols based on best practices for related chemical entities.
Compound Identification and Core Properties
This compound is a polysubstituted aromatic compound. The strategic placement of its functional groups—a reactive bromine atom, a methoxy group, a fluorine atom, and an isopropyl moiety—makes it a versatile building block in advanced organic synthesis.[3]
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | [3] |
| Synonyms | Benzene, 1-bromo-4-fluoro-2-methoxy-5-(1-methylethyl)- | [3] |
| CAS Number | 944317-92-4 | [4] |
| Molecular Formula | C₁₀H₁₂BrFO | [3] |
| Molecular Weight | 247.10 g/mol | [3] |
Physicochemical Data
The physical properties of this compound are characteristic of halogenated aromatic ethers. The data available from chemical suppliers and databases are summarized below. The lack of a reported melting point suggests it may be a low-melting solid or a viscous oil at room temperature.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 240.1 ± 40.0 °C | 760 Torr | [3] |
| Density | 1.343 ± 0.06 g/cm³ | 20 °C, 760 Torr | [3] |
| Flash Point | 124.3 ± 11.6 °C | [3] | |
| Storage Temp. | Room Temperature | Sealed, Dry | [3] |
| Solubility | No data available |
Synthesis and Mechanistic Insights
The preparation of this compound is a multi-step process designed to install the required substituents with correct regioselectivity. A robust method has been outlined in the patent literature, starting from the readily available 3-fluoroanisole.[1] This four-step sequence demonstrates a classical approach to building complexity on an aromatic core.
Experimental Protocol: A Four-Step Synthesis[1]
Step I: Friedel-Crafts Acylation
-
Reaction: 3-fluoroanisole is acylated using acetic anhydride (Ac₂O) with aluminum chloride (AlCl₃) as a Lewis acid catalyst.
-
Causality: The methoxy group is a strong ortho-, para-director. The acylation occurs para to the methoxy group due to reduced steric hindrance compared to the ortho positions, yielding 1-(2-fluoro-4-methoxyphenyl)ethanone.
Step II: Grignard Reaction
-
Reaction: The ketone intermediate from Step I is reacted with a Grignard reagent, such as methylmagnesium bromide (MeMgBr).
-
Causality: This is a standard nucleophilic addition to a carbonyl. The Grignard reagent attacks the electrophilic carbonyl carbon to form a tertiary alcohol, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, after acidic workup.
Step III: Deoxygenation (Reduction)
-
Reaction: The tertiary alcohol is reduced to an isopropyl group. The patented method employs triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).
-
Causality: This is an ionic hydrogenation. TFA protonates the hydroxyl group, which leaves as water to form a stable benzylic carbocation. The carbocation is then reduced by hydride transfer from the triethylsilane, yielding 4-fluoro-5-isopropyl-2-methoxybenzene (the immediate precursor).
Step IV: Electrophilic Aromatic Bromination
-
Reaction: The precursor from Step III is brominated using N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF).
-
Causality: The final substituent is installed via electrophilic aromatic substitution. The position of bromination is directed by the existing groups. The methoxy group is the most powerful activating group, directing ortho- and para-. One ortho position is blocked by the isopropyl group, and the other is sterically hindered. The para- position is occupied by the fluorine. Therefore, bromination occurs at the remaining activated ortho- position to the methoxy group, yielding the final product. NBS is chosen as a mild and solid source of electrophilic bromine, which is safer and easier to handle than liquid Br₂.[5]
Caption: Multi-step synthesis of this compound.
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR (Proton NMR):
-
Isopropyl Group: A doublet at ~1.2 ppm (6H) corresponding to the two equivalent methyl groups, and a septet at ~3.3 ppm (1H) for the methine proton, split by the six methyl protons.
-
Methoxy Group: A sharp singlet at ~3.8-3.9 ppm (3H).
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). One proton is ortho to the bromine and will appear as a doublet due to coupling with the fluorine atom (JHF ≈ 7-10 Hz). The other proton is ortho to the fluorine and will appear as a singlet (or a very narrow doublet due to small meta H-H coupling).
-
-
¹³C NMR (Carbon NMR):
-
Ten distinct signals are expected, as there are no planes of symmetry.
-
Aliphatic Region: Three signals corresponding to the isopropyl methyl carbons (~22 ppm), isopropyl methine carbon (~28 ppm), and the methoxy carbon (~56 ppm).
-
Aromatic Region: Six signals between ~110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant (JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller couplings. The carbon attached to bromine will be shifted to a lower field (~115 ppm).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 246 and 248.
-
Common fragmentation patterns would include the loss of a methyl group (-15) from the isopropyl or methoxy moiety, and the loss of the isopropyl group (-43).
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretches in the 1500-1600 cm⁻¹ region.
-
C-O stretching: A strong, characteristic C-O ether stretch around 1250 cm⁻¹.
-
C-Br/C-F stretching: These will appear in the fingerprint region (< 1200 cm⁻¹).
-
Reactivity Profile and Key Transformations
The utility of this molecule as a synthetic intermediate stems from the reactivity of the aryl bromide. The C-Br bond is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.
Suzuki-Miyaura Cross-Coupling: The most significant reaction for this substrate is palladium-catalyzed cross-coupling with boronic acids or boronate esters (Suzuki-Miyaura reaction).[6] This reaction allows for the construction of a biaryl linkage, a common structural motif in drug candidates.
-
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the substrate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
-
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: The Anacetrapib Case
This compound is a documented key intermediate for Anacetrapib (MK-0859), a drug developed to inhibit CETP and raise levels of high-density lipoprotein (HDL) cholesterol.[2][7] In the convergent synthesis of Anacetrapib, this "right-hand" fragment is coupled with a "left-hand" fragment, typically a boronic acid or other organometallic derivative, via a Suzuki-Miyaura reaction to form the central biaryl core of the final drug molecule.[8] The specific structure of this intermediate is critical for the final efficacy and properties of the active pharmaceutical ingredient.
Safety, Handling, and Storage
No specific, comprehensive safety data sheet (SDS) for this compound is publicly available. Therefore, a conservative approach based on analogous compounds like bromoanisole and other flammable halogenated aromatics is mandatory.[9][10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or flame-retardant antistatic protective clothing.[9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Take precautionary measures against static discharge. Use non-sparking tools.
-
Handle under an inert atmosphere (e.g., nitrogen, argon) if the material is sensitive to air or moisture.
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Conclusion
This compound is a high-value synthetic intermediate whose chemical architecture has been precisely designed for application in modern drug discovery. Its multi-step synthesis provides access to a key fragment for building complex molecules like Anacetrapib. The reactivity of its aryl bromide handle, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance to medicinal chemists and process development scientists. Proper handling and safety precautions, based on the known hazards of similar compounds, are essential for its use in a research and development setting.
References
- 1. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]
- 2. Anacetrapib - LKT Labs [lktlabs.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]
- 8. WO2014111953A1 - Process for preparation of anacetrapib and intermediates thereof - Google Patents [patents.google.com]
- 9. uni-muenster.de [uni-muenster.de]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern makes it a valuable building block for medicinal chemistry and materials science. This document delves into its chemical properties, a detailed and referenced synthesis protocol, and thorough analytical characterization.
Compound Identity and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₂BrFO.[1] A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 944317-92-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂BrFO | --INVALID-LINK-- |
| Molecular Weight | 247.10 g/mol | --INVALID-LINK-- |
| Boiling Point | 240.1 ± 40.0 °C at 760 Torr | --INVALID-LINK-- |
| Density | 1.343 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Flash Point | 124.3 ± 11.6 °C | --INVALID-LINK-- |
| InChI | InChI=1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3 | --INVALID-LINK-- |
| SMILES | C1(Br)=CC(C(C)C)=C(F)C=C1OC | --INVALID-LINK-- |
Synthesis of this compound
A patented, four-step synthetic route provides a reliable method for the preparation of this compound, starting from the readily available 3-fluoroanisole.[2] This method avoids the use of a Sandmeyer reaction, which is another common strategy for the introduction of a bromine atom onto an aromatic ring.[3][4][5]
The overall synthetic pathway is illustrated in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthetic method described in patent CN102603499A.[2]
Step 1: Synthesis of 4-fluoro-2-methoxyacetophenone (Compound VI)
-
To a solution of 1,2-dichloroethane (DCE), add aluminum chloride (AlCl₃, 1.5 eq).
-
Cool the mixture in an ice-water bath and slowly add 3-fluoroanisole (1.0 eq).
-
Following the addition of 3-fluoroanisole, add acetic anhydride (Ac₂O, 1.0 eq) at a temperature between 0-5 °C.
-
Allow the mixture to react at room temperature for 3 hours.
-
Pour the reaction solution into ice water and separate the organic phase.
-
Wash the organic phase with an 8% aqueous solution of sodium hydroxide (NaOH) followed by a saturated sodium chloride (brine) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether to obtain 4-fluoro-2-methoxyacetophenone as an off-white solid.
Step 2: Synthesis of 2-(4-fluoro-2-methoxyphenyl)propan-2-ol (Compound VII)
-
React 4-fluoro-2-methoxyacetophenone (Compound VI) with a suitable Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF).
-
Work up the reaction, typically with an aqueous solution of ammonium chloride, to yield 2-(4-fluoro-2-methoxyphenyl)propan-2-ol.
Step 3: Synthesis of 4-fluoro-5-isopropyl-2-methoxybenzene (Compound VIII)
-
In a nitrogen atmosphere at -10 °C, add triethylsilane (Et₃SiH, 1.4 eq) to a solution of 2-(4-fluoro-2-methoxyphenyl)propan-2-ol (Compound VII, 1.0 eq) in dichloromethane (DCM).
-
Subsequently, add trifluoroacetic acid (TFA, 2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction solution into a saturated aqueous solution of sodium carbonate (Na₂CO₃) and separate the organic phase.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 4-fluoro-5-isopropyl-2-methoxybenzene as a light yellow liquid.
Step 4: Synthesis of this compound (Compound I)
-
Prepare the final compound by reacting 4-fluoro-5-isopropyl-2-methoxybenzene (Compound VIII) with N-bromosuccinimide (NBS).
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are as follows:
-
Aromatic Protons: Two signals in the aromatic region, likely appearing as doublets or more complex multiplets due to fluorine coupling.
-
Isopropyl Group: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).
-
Methoxy Group: A singlet for the three protons of the methoxy group (-OCH₃).
According to patent CN102603499A, the ¹H NMR (400 MHz, CDCl₃) spectrum of the final product shows the following chemical shifts (δ): 7.20 (d, J=7.2 Hz, 1H), 6.81 (d, J=10.4 Hz, 1H), 3.86 (s, 3H), 3.24-3.31 (m, 1H), 1.22 (d, J=7.2 Hz, 6H).[2]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals include those for the aromatic carbons (some of which will show coupling to fluorine), the isopropyl carbons, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Based on available safety data for this compound, the following hazards have been identified:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.
Applications
This compound is a valuable intermediate in the synthesis of more complex molecules.[1] Its functional groups allow for a variety of chemical transformations, making it a useful building block in the development of new pharmaceuticals and agrochemicals.[1]
References
- 1. lookchem.com [lookchem.com]
- 2. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an isopropyl group, and a methoxy group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of a viable synthetic pathway to this target molecule, focusing on the selection of appropriate starting materials and detailing the core chemical transformations involved. The presented methodology is designed to be both efficient and scalable, providing a solid foundation for researchers in the field of organic synthesis and drug discovery.
Strategic Synthetic Approach
The synthesis of this compound can be strategically approached through a multi-step sequence starting from a commercially available substituted phenol. The proposed synthetic route, illustrated below, involves a series of well-established and robust chemical transformations:
Figure 1: Proposed synthetic pathway for this compound.
This pathway commences with the Friedel-Crafts isopropylation of 4-fluoro-2-methoxyphenol, followed by a regioselective nitration. The subsequent reduction of the nitro group yields the key aniline intermediate, which is then converted to the final product via a Sandmeyer reaction.
Starting Materials and Reagents
The successful execution of this synthesis relies on the availability and purity of the starting materials and reagents. The following table provides a summary of the key chemicals required for each step, along with representative suppliers.
| Chemical | Step | Function | Representative Suppliers |
| 4-Fluoro-2-methoxyphenol | 1 | Starting Material | Sigma-Aldrich, Thermo Scientific, TCI America[1][2][3] |
| Isopropanol | 1 | Isopropylating Agent | Univar Solutions, various chemical suppliers[4][5] |
| Sulfuric Acid | 1, 2 | Catalyst, Solvent | Future Chemicals Ltd, Columbus Chemical Industries[6][7][8][9] |
| Nitric Acid | 2 | Nitrating Agent | Future Chemicals Ltd, Lab Pro Inc., CymitQuimica[6][10][11][12] |
| Tin(II) Chloride (SnCl₂) | 3 | Reducing Agent | TIB Chemicals, DGR Industrial Products[13][14] |
| Hydrochloric Acid | 3 | Acidic Medium | Various chemical suppliers |
| Sodium Nitrite (NaNO₂) | 4 | Diazotizing Agent | Various chemical suppliers |
| Hydrobromic Acid (HBr) | 4 | Acidic Medium, Bromide Source | Various chemical suppliers |
| Copper(I) Bromide (CuBr) | 4 | Catalyst | Various chemical suppliers |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each stage of the synthesis. These protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.
Step 1: Friedel-Crafts Isopropylation of 4-Fluoro-2-methoxyphenol
The introduction of the isopropyl group onto the aromatic ring is achieved through a Friedel-Crafts alkylation reaction.[15][16][17][18][19] The hydroxyl and methoxy groups of the starting material are activating and direct the incoming electrophile to the ortho and para positions. In this case, the desired substitution occurs at the position ortho to the hydroxyl group and para to the methoxy group.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methoxyphenol and a suitable solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), portion-wise while maintaining the low temperature.
-
To this mixture, add isopropanol dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully pouring it over crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-5-isopropyl-2-methoxyphenol.
Step 2: Nitration of 4-Fluoro-5-isopropyl-2-methoxyphenol
Nitration of the alkylated phenol introduces a nitro group, which will be subsequently reduced to an amine.[20][21] The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents.
Protocol:
-
In a flask cooled in an ice-salt bath, dissolve 4-fluoro-5-isopropyl-2-methoxyphenol in a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, continue stirring the reaction mixture at low temperature for a specified period, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-fluoro-5-isopropyl-2-methoxy-6-nitrobenzene.
Step 3: Reduction of 4-Fluoro-5-isopropyl-2-methoxy-6-nitrobenzene
The nitro group is reduced to a primary amine using a suitable reducing agent. Tin(II) chloride in acidic medium is a classic and effective method for this transformation.[22][23]
Protocol:
-
Suspend 4-fluoro-5-isopropyl-2-methoxy-6-nitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate tin salts.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-fluoro-5-isopropyl-2-methoxyaniline.
Step 4: Sandmeyer Reaction for the Synthesis of this compound
The final step involves the conversion of the aniline to the corresponding aryl bromide via a Sandmeyer reaction.[24][25][26][27][28][29][30] This reaction proceeds through a diazonium salt intermediate.
Protocol:
-
Diazotization:
-
Dissolve 4-fluoro-5-isopropyl-2-methoxyaniline in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for a short period.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute sodium hydroxide solution and water, then dry over a suitable drying agent.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography to yield this compound.
-
Conclusion
The synthetic route detailed in this guide provides a robust and logical approach for the preparation of this compound. By starting with the commercially available 4-fluoro-2-methoxyphenol and employing a series of well-understood and reliable chemical transformations, researchers can efficiently access this valuable building block for further synthetic endeavors in the fields of medicinal chemistry and materials science. The provided protocols serve as a solid foundation for laboratory synthesis and can be optimized to achieve higher yields and purity.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. B22211.14 [thermofisher.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. pinpools.com [pinpools.com]
- 6. futurechemicalsltd.com [futurechemicalsltd.com]
- 7. Nitric Acid - Columbus Chemical Industries [columbuschemical.com]
- 8. thomasnet.com [thomasnet.com]
- 9. Sulphuric Acid ( Sulfuric Acid ) 96-98% - SYNTHETIKA [synthetikaeu.com]
- 10. labproinc.com [labproinc.com]
- 11. Nitration | CymitQuimica [cymitquimica.com]
- 12. Nitric Acid Suppliers USA | Bulk Distributors and Wholesalers [americanchemicalsuppliers.com]
- 13. DGR Industrial Products, Inc. :: Cleaners, Waxes and Polishes :: Acid Cleaning Formulations :: Dual Acid Formulations :: Aqua Regia (aka, "Nitrohydrochloric Acid") :: Stannous Chloride, 100 grams [chemical-supermarket.com]
- 14. Pure tin chemistry for industrial applications - worldwide - TIB Chemicals AG [tib-chemicals.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Friedel-Crafts Alkylation [organic-chemistry.org]
- 18. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 19. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 23. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 24. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Sandmeyer Reaction [organic-chemistry.org]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 30. web.mnstate.edu [web.mnstate.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Introduction: Strategic C-C Bond Formation in Complex Arenes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and substituted aromatic structures is paramount. This guide provides an in-depth technical overview and practical protocols for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene .
This particular aryl bromide presents a unique combination of electronic and steric features. The electron-donating methoxy and isopropyl groups increase the electron density of the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging.[4] Conversely, the ortho-methoxy group and the bulky isopropyl group introduce significant steric hindrance around the reactive C-Br bond, which can impede the approach of the palladium catalyst. The fluoro substituent further modulates the electronic properties of the ring. Understanding and overcoming these inherent challenges is key to achieving high-yielding and reproducible coupling reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to employ this specific substrate in their synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol as a robust starting point, discuss the critical parameters that govern success, and offer a logical framework for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][3][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl halides.[4][6]
-
Transmetalation: The organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Validated Starting Point
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to be a robust starting point, and optimization may be required for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.
-
Degassing: Seal the Schlenk flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylphosphine ligand known to promote both oxidative addition and reductive elimination, which is beneficial for sterically hindered and electron-rich substrates.[9][10] |
| Base | K₃PO₄ | A strong, non-nucleophilic base that effectively promotes transmetalation without causing hydrolysis of sensitive functional groups.[11] |
| Solvent | 1,4-Dioxane / Water | A common solvent system for Suzuki couplings, where water aids in dissolving the inorganic base and activating the boronic acid.[2][12][13] |
| Temperature | 100 °C | Elevated temperatures are often necessary to overcome the activation energy for the oxidative addition of sterically hindered and electron-rich aryl bromides. |
Critical Experimental Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this challenging substrate hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is critical. For electron-rich and sterically hindered aryl bromides like this compound, ligands that are both bulky and electron-donating are generally preferred.[9][10][14]
-
Bulky Ligands: Promote the reductive elimination step and can help to stabilize the monoligated palladium species that is often more active in the oxidative addition step.[2]
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.[2]
Alternative Ligands to Consider for Optimization:
-
XPhos: Another highly effective Buchwald-type biarylphosphine ligand.
-
RuPhos: Often shows excellent performance with sterically demanding substrates.
-
cataCXium® A: A phosphine ligand that has shown utility for challenging couplings.
The Role of the Base
The base is essential for activating the boronic acid to form the more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8][11] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often a good choice for hindered substrates as it is a stronger base.
-
Organic Bases: In some cases, particularly with base-sensitive functional groups, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are generally less effective.
Solvent System
The solvent plays a crucial role in solubilizing the reactants and the catalyst, and it can also influence the reaction mechanism.[12][13][15]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can sometimes be beneficial, but may lead to side reactions at high temperatures.
-
Water: Often added as a co-solvent to dissolve the inorganic base and facilitate the formation of the active boronate species.
Troubleshooting and Optimization Workflow
Even with a well-designed protocol, challenges such as low yield, incomplete conversion, or the formation of byproducts can arise. A systematic approach to troubleshooting is essential.
Figure 2: A logical workflow for troubleshooting a challenging Suzuki-Miyaura coupling.
Common Issues and Potential Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Consider using a pre-catalyst.
-
Inefficient Oxidative Addition: Increase the reaction temperature or screen more electron-rich and bulky ligands.
-
Poor Reagent Quality: Verify the purity of the starting materials, especially the boronic acid, which can degrade over time.
-
-
Formation of Homocoupling Byproducts:
-
This can occur if the reaction mixture is not properly degassed, leading to oxidative homocoupling of the boronic acid.[1] Ensure thorough degassing of the reaction mixture and solvents.
-
-
Protodeborylation of the Boronic Acid:
-
The boronic acid can be cleaved by water, especially at high temperatures. Using a slight excess of the boronic acid can help to compensate for this. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability.[1]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a synthetically enabling transformation that requires careful consideration of the substrate's unique electronic and steric properties. By employing robust catalyst systems, such as those based on bulky and electron-rich biarylphosphine ligands, and by systematically optimizing the reaction parameters, researchers can achieve high yields of the desired biaryl products. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the challenges associated with this and similar complex coupling reactions, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Introduction: Strategic C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for constructing these bonds often suffer from harsh reaction conditions and limited functional group tolerance.[1] The Buchwald-Hartwig amination, however, offers a milder and more versatile alternative, accommodating a wide array of amine and aryl halide coupling partners.[1][3]
This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of a structurally complex and electronically rich aryl bromide, 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. The presence of multiple substituents on the aromatic ring—an electron-donating methoxy group, a bulky isopropyl group, and a moderately electron-withdrawing fluorine atom—presents a unique set of challenges and considerations for optimizing the cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation on intricate molecular scaffolds.
Scientific Principles and Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][5][6] While the precise mechanism can be influenced by the choice of ligands, base, and solvent, the generally accepted pathway consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step is often rate-limiting and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center and promote the oxidative addition process.[8][9]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[10] The choice of base is critical and must be strong enough to deprotonate the amine without causing undesirable side reactions.[11][12][13]
-
Reductive Elimination: In the final step, the newly formed C-N bond is created as the aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][5][6]
The efficiency of each step is highly dependent on the electronic and steric properties of the substrates, catalyst, and ligands. For a substrate like this compound, the electron-donating methoxy and isopropyl groups can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the steric hindrance from the isopropyl group can influence the approach of the palladium catalyst and the amine. Careful selection of the catalytic system is therefore paramount.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a detailed procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine). The conditions have been selected to address the specific electronic and steric features of the aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | (Not Available) | 261.13 | Custom Synthesis |
| Morpholine | 110-91-8 | 87.12 | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Sigma-Aldrich |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Sigma-Aldrich |
| Anhydrous Toluene | 108-88-3 | 92.14 | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | 74.12 | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate Solution | N/A | N/A | In-house preparation |
| Brine (Saturated Aqueous Sodium Chloride Solution) | N/A | N/A | In-house preparation |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Fisher Scientific |
| Celite® | 61790-53-2 | N/A | Sigma-Aldrich |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use.
-
Reaction Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 261 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), and XPhos (0.048 mmol, 22.9 mg, 4.8 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (e.g., morpholine, 1.2 mmol, 105 µL).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (15 mL) and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Key Considerations and Troubleshooting
-
Choice of Ligand: For electron-rich and sterically hindered aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often superior.[8][14] These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[1]
-
Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[15] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate may be employed, although this might require higher reaction temperatures or longer reaction times.[10]
-
Solvent Selection: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically effective. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[12][13]
-
Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. In such cases, adding a fresh portion of the catalyst and ligand may help drive the reaction to completion.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide.[1] This can be minimized by ensuring a sufficiently high concentration of the amine and by using bulky ligands that favor reductive elimination over competing pathways.
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of complex aryl amines. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, the amination of the sterically and electronically challenging substrate, this compound, can be achieved in high yield. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.rug.nl [research.rug.nl]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity.[1][2] These reactions are fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on the application of these powerful transformations to a specific and structurally relevant substrate: 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene .
This particular aryl bromide presents a unique combination of electronic and steric features. The methoxy and isopropyl groups are electron-donating, which can influence the reactivity of the aryl halide. Conversely, the fluorine atom is electron-withdrawing. The ortho-methoxy and meta-isopropyl groups also introduce significant steric hindrance around the reactive C-Br bond. Understanding and overcoming these electronic and steric challenges is crucial for achieving high yields and selectivity in cross-coupling reactions.
This document provides a comprehensive overview of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound. For each reaction, we will delve into the mechanistic underpinnings, discuss critical experimental parameters, and provide detailed, actionable protocols for researchers in drug development and synthetic chemistry.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester.[4] Its popularity stems from its mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron reagents.[3]
Mechanistic Insights and Causality of Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The reactivity order for aryl halides is generally I > Br > Cl, which is related to the bond dissociation energy. For our substrate, the electron-donating methoxy and isopropyl groups can slightly decrease the rate of oxidative addition compared to electron-deficient aryl bromides.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction outcome.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1] Steric hindrance on either coupling partner can impede this step.[6]
For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is paramount. Such ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which can accelerate both oxidative addition and reductive elimination, thereby overcoming the steric challenge.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that facilitates the coupling of sterically hindered substrates.[10] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane | A common aprotic solvent for Suzuki couplings that effectively dissolves the reactants and catalyst. |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation energy for sterically demanding couplings. |
Visualization: Suzuki-Miyaura Catalytic Cycle
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. jmcct.com [jmcct.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene in the Synthesis of a Key Anacetrapib Intermediate
Introduction: A Strategic Building Block for CETP Inhibition
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (identified by CAS Number 944317-92-4) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling or metallation, alongside fluoro, isopropyl, and methoxy groups that modulate electronic properties and steric hindrance, makes it a valuable precursor in modern medicinal chemistry.
Notably, this compound serves as a key starting material in the synthesis of Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP).[2] Anacetrapib has been investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) and reduce low-density lipoprotein cholesterol (LDL-C), offering a therapeutic strategy for managing dyslipidemia and reducing cardiovascular risk.[3][4] The application of this compound lies in its conversion to the corresponding boronic acid, a crucial component for subsequent cross-coupling reactions to construct the biaryl core of Anacetrapib.
These application notes provide a detailed protocol for the synthesis of (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid from this compound via a lithiation-borylation sequence. The causality behind the experimental choices and the importance of each step are elucidated to ensure scientific integrity and reproducibility.
Core Application: Synthesis of (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
The transformation of the aryl bromide to a boronic acid is a pivotal step in the synthetic route towards Anacetrapib. The lithiation-borylation reaction is a robust and widely used method for this purpose, offering high yields and good functional group tolerance.
Reaction Principle: A Two-Step Transformation
The conversion of this compound to its corresponding boronic acid proceeds via a two-step sequence:
-
Lithium-Halogen Exchange: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium, at low temperatures. This results in a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions and decomposition of the organolithium species.
-
Borylation: The aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis of (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid.
Caption: Workflow for the synthesis of the boronic acid intermediate.
Detailed Experimental Protocol
This protocol is based on established procedures for lithiation-borylation reactions of aryl halides.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Moles | Equivalents |
| This compound | 944317-92-4 | 247.10 | 2.47 g | 10.0 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 4.4 mL | 11.0 mmol | 1.1 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 2.53 mL | 12.0 mmol | 1.2 |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |
Procedure
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (2.47 g, 10.0 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (50 mL) via syringe and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Slowly add triisopropyl borate (2.53 mL, 12.0 mmol) dropwise via syringe over 10 minutes, maintaining the temperature at -78 °C. A precipitate may form upon addition.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (~20 mL) until the pH is acidic (pH 1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white to off-white solid.
Expected Outcome
This protocol is expected to yield (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid in good to excellent yields (typically >80%) and high purity. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Scientific Rationale and Trustworthiness
The protocol is designed to be self-validating by incorporating key principles of organic synthesis:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture and oxygen.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the stability and reactivity of the organolithium reagent.
-
Low-Temperature Control: Maintaining a low temperature during the lithiation and borylation steps is essential to minimize side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent.
-
Stoichiometry: A slight excess of the organolithium reagent and the borate ester is used to ensure complete conversion of the starting material.
-
Acidic Work-up: The acidic work-up is necessary to hydrolyze the boronate ester to the final boronic acid product.
By adhering to these principles, researchers can confidently execute this protocol and obtain the desired pharmaceutical intermediate with high fidelity.
Conclusion
This compound is a strategically important building block in the synthesis of the CETP inhibitor Anacetrapib. The provided protocol for its conversion to (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid via a lithiation-borylation reaction offers a reliable and efficient method for accessing this key intermediate. Understanding the underlying chemical principles and adhering to the detailed experimental procedure will enable researchers and drug development professionals to successfully utilize this versatile compound in their synthetic endeavors.
References
- 1. Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]
- 3. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Introduction: A Versatile Phenyl Scaffold for MEK Inhibition
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways has emerged as a cornerstone of modern drug development. The RAS/RAF/MEK/ERK pathway, a critical cascade regulating cell proliferation, differentiation, and survival, is frequently hyperactivated in a multitude of human cancers.[1] This has rendered its components, particularly the mitogen-activated protein kinase kinases (MEK1 and MEK2), prime targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate the activity of these kinases is an area of intense research.
This application note provides a comprehensive guide for medicinal chemists and drug development professionals on the strategic utilization of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene as a key starting material in the synthesis of potent MEK inhibitors. This substituted phenyl bromide serves as a crucial building block for the construction of complex heterocyclic scaffolds that are central to the pharmacophore of clinically significant inhibitors, most notably Trametinib.[2] We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss the biological implications of the resulting compounds.
The structural features of this compound—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and isopropyl and methoxy groups for steric and electronic influence—make it an invaluable synthon for accessing a privileged region of chemical space for kinase inhibition.
The RAS/RAF/MEK/ERK Signaling Pathway: The Therapeutic Target
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses.[3] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, leads to uncontrolled cell growth and is a hallmark of many cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[3][4]
MEK1 and MEK2 are dual-specificity kinases that occupy a pivotal position in this cascade, acting as the sole activators of the downstream effector kinases, ERK1 and ERK2.[1] By inhibiting MEK1/2, the propagation of oncogenic signals is effectively blocked, leading to cell cycle arrest and apoptosis in cancer cells.[5] Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, demonstrating the clinical potential of targeting this node in the pathway.[1]
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by MEK inhibitors.
Synthetic Strategy: From Phenyl Bromide to Potent Kinase Inhibitor
The synthesis of Trametinib and related MEK inhibitors from this compound involves a multi-step sequence. A crucial transformation is the conversion of the bromo-substituent to an iodo-group, which is often more reactive in subsequent palladium-catalyzed cross-coupling reactions. The resulting 2-fluoro-4-iodoaniline derivative is a key intermediate that is then elaborated to construct the final pyridopyrimidine scaffold.
The overall synthetic workflow can be conceptualized as follows:
Caption: A generalized synthetic workflow from the starting phenyl bromide to a final kinase inhibitor.
Experimental Protocols
The following protocols are based on established synthetic methodologies and are provided as a guide for the synthesis of a Trametinib-like MEK inhibitor.[6][7] Researchers should adapt and optimize these conditions as necessary for their specific substrates and equipment.
Protocol 1: Synthesis of the Key Aniline Intermediate
The initial steps involve the transformation of this compound to a more reactive aniline derivative suitable for cross-coupling. A plausible, though not explicitly detailed in a single source, route involves conversion to the corresponding iodo-aniline. For the purpose of this guide, we will focus on a key cross-coupling step that is central to the synthesis of Trametinib-like structures: the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds.[7]
Reaction: Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Aryl halide (e.g., a derivative of this compound)
-
Amine coupling partner (e.g., N-(3-aminophenyl)acetamide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)[1]
-
Base (e.g., NaOtBu or K₃PO₄)[1]
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[1]
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the palladium catalyst (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Add the base (1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine coupling partner (1.2 equiv.) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine intermediate.
Protocol 2: Cyclization and Final Product Formation
The diarylamine intermediate is then reacted with a suitable heterocyclic partner, such as a pyridotrione derivative, to construct the core of the kinase inhibitor.[6]
Reaction: Condensation and cyclization to form the pyridopyrimidine scaffold.
Materials:
-
Diarylamine intermediate from Protocol 1
-
Pyridotrione fragment[6]
-
Base (e.g., Sodium ethoxide)[6]
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)[6]
-
Acid for workup (e.g., concentrated HCl)[6]
Procedure:
-
Dissolve the pyridotrione fragment in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base portion-wise, then allow the reaction to warm to room temperature.
-
Add a solution of the diarylamine intermediate in anhydrous THF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully adjust the pH to 2-3 with concentrated HCl.
-
Concentrate the mixture to obtain a solid or viscous oil.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the final kinase inhibitor.
Data Presentation: Biological Activity of Resulting MEK Inhibitors
The efficacy of the synthesized kinase inhibitors should be evaluated in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of the compound's potency. The following table presents representative IC₅₀ values for Trametinib against various human cancer cell lines, illustrating the potency achievable with inhibitors synthesized from scaffolds derived from this compound.
| Cell Line | Cancer Type | Key Mutation(s) | Trametinib IC₅₀ (nM) | Reference(s) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [5] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [5] |
| A375 | Melanoma | BRAF V600E | 0.3 - 0.85 | [3] |
| SK-MEL-28 | Melanoma | NRAS Q61R | 0.36 - 0.63 | [3] |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 - 174 | [5] |
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile starting material for the synthesis of potent and selective MEK inhibitors. The synthetic strategies outlined in this application note, centered around robust cross-coupling and cyclization methodologies, provide a clear pathway for the generation of complex kinase inhibitors for further investigation. The provided protocols serve as a foundational guide for researchers in the field, enabling the exploration of novel chemical space around this privileged scaffold. Future work in this area may focus on the development of next-generation MEK inhibitors with improved pharmacokinetic properties and the ability to overcome known resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of Substituted Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Alkyne Moiety in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules across a wide range of applications, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The resulting arylalkyne and conjugated enyne structures are key building blocks in numerous biologically active compounds and functional materials. This guide provides a detailed examination and practical protocols for the Sonogashira coupling of substituted aryl bromides, a class of substrates that presents unique challenges and opportunities.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle: The Engine of C-C Bond Formation
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a square planar palladium(II) complex.[1][2] This step is often the rate-limiting step, particularly for less reactive aryl bromides.[5] The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[2][6]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the catalytically active palladium(0) species, thus closing the cycle.[1]
The Copper Cycle: Activating the Alkyne
In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[4]
Catalytic Cycle of the Sonogashira Coupling
A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Navigating the Challenges of Aryl Bromides
While aryl iodides are highly reactive substrates, aryl bromides are often more readily available and cost-effective. However, their lower reactivity necessitates careful optimization of reaction conditions.[1][5] The key challenge lies in promoting the initial oxidative addition step.
Key Considerations for Aryl Bromide Coupling:
-
Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, challenging substrates often benefit from more sophisticated systems.[1] The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, can significantly enhance catalytic activity by promoting the formation of highly reactive, monoligated palladium(0) species.[7] N-heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for the Sonogashira coupling of aryl bromides.[6]
-
Temperature: Unlike couplings with aryl iodides which can often proceed at room temperature, reactions involving aryl bromides typically require elevated temperatures (e.g., 60-100 °C) to facilitate oxidative addition.[5][8]
-
Ligand Choice: The nature of the phosphine ligand is critical. For electron-rich or sterically hindered aryl bromides, bulky and electron-donating ligands are often necessary to accelerate the oxidative addition and stabilize the catalytic species.[5]
-
Solvent and Base: The choice of solvent and base can profoundly impact the reaction outcome. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) often serve as both the base and the solvent.[2] Anhydrous and anaerobic conditions are traditionally recommended, although more robust protocols have been developed.[9]
Common Pitfalls and Troubleshooting
A frequent side reaction is the Glaser-Hay oxidative homocoupling of the terminal alkyne, which forms a 1,3-diyne byproduct.[5] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5]
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: The most direct approach is to employ a copper-free Sonogashira protocol. These systems often require a higher palladium loading or more specialized ligands but effectively eliminate the Glaser-Hay pathway.[10]
-
Rigorous Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial, especially when a copper co-catalyst is used.
-
Controlled Addition of Alkyne: Slow addition of the alkyne can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Another common issue is catalyst deactivation, often observed as the formation of palladium black.[5] This can be caused by impurities in the reagents or solvents, or an inappropriate choice of ligand.[5] Using high-purity reagents and solvents, and ensuring anhydrous conditions, can help mitigate this problem.
Detailed Experimental Protocols
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling of an Aryl Bromide
This protocol is a general starting point for the coupling of a typical substituted aryl bromide with a terminal alkyne.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Molar Equiv. | Notes |
| Substituted Aryl Bromide | Electrophile | 1.0 | --- |
| Terminal Alkyne | Nucleophile | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 0.01 - 0.05 | Catalyst loading may need optimization. |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.02 - 0.10 | --- |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent | --- | Should be distilled and degassed prior to use. |
| Anhydrous THF or Toluene | Co-solvent (optional) | --- | Can be used to improve solubility. |
| Schlenk Flask or Sealed Tube | Reaction Vessel | --- | To maintain an inert atmosphere. |
| Nitrogen or Argon | Inert Gas | --- | --- |
Experimental Workflow for Classical Sonogashira Coupling
A generalized step-by-step workflow for setting up and performing a Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with nitrogen or argon.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (or a mixture of THF and DIPA). Add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[2]
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is advantageous for substrates prone to alkyne homocoupling.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Molar Equiv. | Notes |
| Substituted Aryl Bromide | Electrophile | 1.0 | --- |
| Terminal Alkyne | Nucleophile | 1.2 - 2.0 | A larger excess may be required. |
| Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Pre-catalyst | 0.02 - 0.05 | --- |
| Bulky Phosphine Ligand (e.g., P(t-Bu)₃) | Ligand | 0.04 - 0.10 | Ligand-to-palladium ratio is crucial. |
| Amine-free Base (e.g., Cs₂CO₃, K₂CO₃) | Base | 2.0 - 3.0 | --- |
| Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) | Solvent | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl bromide (1.0 eq), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq), bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 eq), and base (e.g., Cs₂CO₃, 2.0 eq) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the terminal alkyne (1.5 eq).
-
Reaction: Seal the flask and heat the mixture to a higher temperature (e.g., 80-110 °C), stirring vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. Note that the aqueous washes may need to be adjusted based on the base used.
Conclusion
The Sonogashira coupling of substituted aryl bromides is a robust and versatile tool for the synthesis of valuable chemical entities. While aryl bromides are less reactive than their iodide counterparts, a rational approach to catalyst and ligand selection, coupled with careful control of reaction parameters, can lead to highly efficient and successful transformations. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and optimize this powerful C-C bond-forming reaction for their specific synthetic needs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. reddit.com [reddit.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols: Heck Reaction Conditions for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mizoroki-Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] The reaction's versatility stems from its tolerance of a wide range of functional groups and the ability to control stereoselectivity, typically favoring the trans isomer.[2][5]
This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, an electron-rich and sterically hindered aryl halide.[6] Understanding the interplay of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity with such challenging substrates.
Substrate Profile: this compound
Structure:
-
Systematic Name: 1-Bromo-4-fluoro-2-methoxy-5-(1-methylethyl)benzene
-
CAS Number: 944317-92-4[7]
-
Molecular Formula: C₁₀H₁₂BrFO[6]
-
Molecular Weight: 247.10 g/mol
This substrate presents unique challenges and opportunities in the Heck reaction. The electron-donating methoxy group and the bulky isopropyl group influence the electronic and steric environment of the C-Br bond, which can impact the rate-determining oxidative addition step of the catalytic cycle.[8]
The Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][9][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.[5][9]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond.[9]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product.[9]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst, completing the cycle.[11]
Recommended Reaction Protocols
Due to the electron-rich and sterically hindered nature of this compound, careful selection of the catalyst system and reaction conditions is paramount. Below are starting protocols for a successful Heck coupling.
Protocol 1: General Conditions with a Model Alkene (e.g., Styrene)
This protocol provides a robust starting point for the Heck reaction.
Experimental Workflow:
Caption: General experimental workflow for the Heck reaction.
Reagents and Materials:
| Reagent | Amount (mmol) | Molar Equiv. | Notes |
| This compound | 1.0 | 1.0 | Substrate |
| Styrene | 1.2 | 1.2 | Alkene coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 0.04 | 0.04 | Ligand |
| Triethylamine (Et₃N) | 2.0 | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Solvent, ensure anhydrous |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol).
-
Add anhydrous N,N-Dimethylformamide (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add styrene (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Conditions:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[12] Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst.[1]
-
Base: Triethylamine is a common organic base used to neutralize the HBr generated during the reaction and facilitate the reductive elimination step to regenerate the Pd(0) catalyst.[1][11]
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, as it can help to stabilize the catalytic species.[13][14]
Protocol 2: Optimized Conditions for Challenging Substrates
For electron-rich and sterically hindered aryl bromides, more active catalyst systems are often required to achieve high yields.
Reagents and Materials:
| Reagent | Amount (mmol) | Molar Equiv. | Notes |
| This compound | 1.0 | 1.0 | Substrate |
| n-Butyl Acrylate | 1.5 | 1.5 | Electron-deficient alkene |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 | 0.01 | Pd(0) source |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 0.03 | 0.03 | Bulky, electron-rich ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 | Inorganic base |
| 1,4-Dioxane | 5 mL | - | Solvent, ensure anhydrous |
Step-by-Step Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.03 mmol) to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane (3 mL) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask and heat the reaction to 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, follow the work-up and purification procedure described in Protocol 1.
Rationale for Optimized Conditions:
-
Catalyst System: Pd₂(dba)₃ is a direct source of Pd(0), which can lead to faster initiation of the catalytic cycle.[5] Tri(tert-butyl)phosphine is a bulky, electron-rich phosphine ligand that can promote oxidative addition for electron-rich aryl halides and accelerate the overall catalytic turnover.
-
Alkene: Electron-deficient alkenes like acrylates are often more reactive in the Heck reaction.[1]
-
Base: An inorganic base like potassium carbonate can be effective and is often used in combination with more sophisticated ligand systems.[1]
-
Solvent: 1,4-Dioxane is a less polar aprotic solvent that can be advantageous in certain Heck reactions, particularly with bulky phosphine ligands.[13]
Troubleshooting and Considerations
-
Low Yield: Consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine), or employing a higher reaction temperature. The choice of base and solvent can also significantly impact the yield.[9][14]
-
Dehalogenation of the Starting Material: This side reaction can occur, particularly at high temperatures. Using a milder base or a lower reaction temperature may mitigate this issue.
-
Formation of Homocoupled Product (Ar-Ar): This can be minimized by ensuring a strictly inert atmosphere and using high-quality reagents.
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often superior. For asymmetric Heck reactions, chiral ligands such as BINAP can be employed.[1][12]
Conclusion
The Heck reaction of this compound is a feasible transformation that can be optimized by careful selection of the reaction parameters. The protocols provided here offer a solid foundation for researchers to develop efficient and selective syntheses of valuable substituted alkenes. Further screening of ligands, bases, and solvents may be necessary to achieve optimal results for specific applications.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cas 944317-92-4,this compound | lookchem [lookchem.com]
- 7. This compound | CAS 944317-92-4 [daltonresearchmolecules.com]
- 8. sctunisie.org [sctunisie.org]
- 9. books.rsc.org [books.rsc.org]
- 10. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.aip.org [pubs.aip.org]
C-N Bond Formation Using 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: A Guide to Palladium-Catalyzed Amination
An Application Note and Protocol Guide
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where arylamine moieties are prevalent structural motifs.[1][2] This document provides a detailed guide to the synthesis of N-aryl compounds using 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS 944317-92-4) as a key building block.[3][4] We focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, offering field-proven insights into its mechanism, optimization, and execution.[2][5] Detailed, step-by-step protocols for coupling with both aliphatic and aromatic amines are presented, aimed at researchers, chemists, and drug development professionals seeking to leverage this versatile transformation.
Introduction: The Strategic Importance of Arylamines
Arylamines are ubiquitous in a vast array of biologically active molecules, including approved pharmaceuticals, clinical candidates, and agrochemicals.[1] Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. The Buchwald-Hartwig amination has emerged as one of the most reliable and broadly applicable methods for constructing C(aryl)-N bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[2]
The substrate at the center of this guide, this compound, is a highly functionalized aryl halide. Its unique substitution pattern—featuring electron-donating (methoxy, isopropyl) and electron-withdrawing (fluoro, bromo) groups—makes it a valuable intermediate for building complex molecular architectures.[3][6] Mastering its coupling chemistry is key to unlocking its potential in synthetic campaigns.
The Buchwald-Hartwig Amination: Core Principles
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. The transformation is mediated by a palladium catalyst, which is stabilized and activated by a phosphine ligand, and requires a base to facilitate the catalytic cycle.[7]
Key Reaction Components & Rationale
-
Palladium Precatalyst: Sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.[1][6] These are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Phosphine Ligand: The choice of ligand is critical to the success of the reaction. Early generations of catalysts used simpler phosphines, but modern Buchwald-Hartwig aminations rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos).
-
Causality: These bulky ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond. Their steric hindrance also prevents the formation of inactive catalyst species and stabilizes the monomeric palladium center, enhancing catalyst longevity and turnover.[1][2]
-
-
Base: A non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. The choice depends on the pKa of the amine. Strong bases like sodium tert-butoxide (NaOtBu) are effective for less acidic aliphatic amines, while milder carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can be used for more acidic anilines or heterocycles.[6][8]
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, 1,4-dioxane, or THF are standard choices, as they effectively solvate the reaction components without interfering with the catalytic cycle.[7]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing the reaction.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine, forming a palladium amide (amido) complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. This is often the rate-determining step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Safety Precaution: These protocols involve air- and moisture-sensitive reagents, strong bases, and flammable solvents. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Coupling with a Primary Aliphatic Amine (n-Hexylamine)
This protocol is designed for the coupling of a representative aliphatic amine, which typically requires a strong base.
Materials:
-
This compound (1.0 mmol, 247.1 mg)
-
n-Hexylamine (1.2 mmol, 121.4 mg, 158 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe, followed by the n-hexylamine.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Protocol 2: Coupling with an Arylamine (Aniline)
This protocol is adapted for an arylamine, which may allow for the use of a slightly milder base.
Materials:
-
This compound (1.0 mmol, 247.1 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [SPhos] (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the anhydrous 1,4-dioxane via syringe, followed by the aniline.
-
Reaction: Heat the sealed reaction vessel in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Reactions with anilines are often complete in 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography to afford the desired N-arylated product.
Caption: A generalized workflow for Buchwald-Hartwig amination experiments.
Data Presentation and Optimization Insights
Achieving high yields in C-N cross-coupling requires careful optimization of the catalyst system and reaction conditions. The tables below provide representative data based on analogous reactions in the literature to guide experimental design.[7]
Table 1: Representative Conditions for Amination
| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 93 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 92 |
| 3 | Aniline | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 89 |
| 4 | Indole | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2.5) | K₂CO₃ (2.0) | THF | 80 | 12 | 85 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Ligand and Base Screening for Optimization
This table illustrates a hypothetical screening process to optimize the coupling of this compound with a challenging amine, demonstrating the causality behind experimental choices.
Reaction: Aryl Bromide (1.0 equiv) + Aniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 equiv), Toluene, 100 °C, 24 h.
| Entry | Ligand | Base | Yield (%) | Rationale / Observation |
| 1 | XPhos | NaOtBu | 95 | Excellent performance; strong base and bulky ligand are a powerful combination. |
| 2 | RuPhos | NaOtBu | 91 | Slightly less effective than XPhos for this substrate but still a high-yielding option. |
| 3 | SPhos | NaOtBu | 88 | Good yield, indicating SPhos is a viable, often more economical, choice. |
| 4 | XPhos | K₃PO₄ | 78 | Milder base leads to a drop in yield, suggesting deprotonation may be less efficient. |
| 5 | XPhos | Cs₂CO₃ | 85 | Better performance than K₃PO₄, likely due to higher solubility and basicity in toluene. |
Yields are hypothetical, determined by GC analysis for screening purposes.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from this compound. By carefully selecting the palladium precatalyst, a sterically hindered biarylphosphine ligand, and an appropriate base, a wide variety of aliphatic and aromatic amines can be coupled in high yields. The protocols and optimization data provided herein serve as a robust starting point for researchers in drug discovery and chemical synthesis, enabling the efficient construction of novel molecular entities from this versatile building block.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. abacipharma.com [abacipharma.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene in Modern Synthesis: A Guide for Researchers
Introduction: Unveiling a Versatile Aromatic Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecules is ever-present. The strategic incorporation of polysubstituted aromatic moieties is a cornerstone of modern drug design. 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS No. 944317-92-4) has emerged as a pivotal chemical building block, offering a unique combination of steric and electronic features that synthetic chemists can exploit to construct elaborate molecular architectures.[1] This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors. The presence of a bromine atom, a fluorine substituent, a bulky isopropyl group, and an electron-donating methoxy group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 944317-92-4 | [1] |
| Molecular Formula | C₁₀H₁₂BrFO | [1] |
| Molecular Weight | 247.10 g/mol | [1] |
| Boiling Point | 240.1 ± 40.0 °C at 760 Torr | [1] |
| Density | 1.343 ± 0.06 g/cm³ | [1] |
Core Applications in Cross-Coupling Reactions
The aryl bromide moiety is the primary reactive handle on this compound, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, and it is a key application for this building block.[2] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents. Notably, this compound is a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, where it is coupled with a heterocyclic boronic acid. The corresponding boronic acid of the title compound, (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid (CAS 875446-29-0), is also a commercially available reagent, underscoring the importance of this structural motif in drug discovery.[3][4]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
References
- 1. Cas 944317-92-4,this compound | lookchem [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | CAS 875446-29-0 [daltonresearchmolecules.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Rich Aryl Bromides
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with electron-rich aryl bromides—a notoriously difficult class of substrates. Here, we move beyond generic advice to provide in-depth, mechanistically-driven troubleshooting strategies and frequently asked questions to enhance your reaction yields and purity.
Introduction: The Challenge of Electron-Rich Aryl Bromides
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions. However, substrates are not all created equal. Electron-rich aryl bromides (e.g., those bearing methoxy, amino, or alkyl groups) present a significant kinetic barrier to the catalytic cycle. Their high electron density makes the C-Br bond stronger and less susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst. This sluggish reactivity can lead to low conversion, catalyst decomposition, and a host of unwanted side reactions.
This guide provides solutions to these specific challenges, focusing on the critical interplay between ligand, base, solvent, and catalyst choice.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the coupling of electron-rich aryl bromides in a question-and-answer format.
Question 1: My reaction has stalled with low conversion, and I've recovered most of my aryl bromide. What is the likely cause and how do I fix it?
Answer:
This is the classic symptom of a failed or exceedingly slow oxidative addition step. The electron-donating groups on your aryl bromide are deactivating the C-Br bond, preventing the Pd(0) catalyst from inserting. To overcome this hurdle, you must use a more reactive catalytic system specifically designed for this challenge.
Core Problem: The Pd(0) catalyst is not electron-rich enough to break the C(sp²)-Br bond.
Solutions:
-
Switch to an Electron-Rich, Bulky Ligand: Standard ligands like PPh₃ are often ineffective. You require specialized ligands that increase the electron density on the palladium center, thereby promoting oxidative addition. The most successful ligands for this purpose are bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).
-
Recommended Ligands: SPhos, RuPhos, and XPhos are industry standards for this type of transformation. They create a highly active, coordinatively unsaturated L-Pd(0) species that readily undergoes oxidative addition.
-
Mechanism Insight: The bulkiness of these ligands promotes the formation of a monoligated L-Pd(0) complex, which is the highly reactive species in the catalytic cycle.
-
-
Optimize the Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed precatalyst can lead to more consistent results. These precatalysts generate the active Pd(0) species more cleanly and efficiently.
-
Recommended Precatalysts: Consider using a G3 or G4 Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3). These are air- and moisture-stable solids that reliably generate the active L-Pd(0) complex upon heating in the presence of a base.
-
Experimental Protocol: General Procedure for a Challenging Coupling
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), boronic acid or boronic ester (1.2-1.5 mmol), and a strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the ligand (if not using a precatalyst, use a 1:2 Pd:Ligand ratio).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or CPME, 0.1-0.5 M).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Question 2: My reaction is producing a significant amount of a side product from the debromination of my starting material (protodebromination). How can I prevent this?
Answer:
Protodebromination (or hydrodebromination) is a common side reaction where the aryl bromide is reduced to the corresponding arene. This typically occurs when the catalytic cycle is disrupted after oxidative addition, and the resulting Ar-Pd(II)-Br intermediate is intercepted by a proton source before it can proceed through transmetalation.
Core Problem: The Ar-Pd(II)-X intermediate is being quenched by a proton source. This can be exacerbated by slow transmetalation.
Solutions:
-
Use Strictly Anhydrous Conditions: Water is a common proton source. Ensure your solvent is anhydrous and your reagents are dry. Using oven-dried glassware and proper inert atmosphere techniques is critical.
-
Choose the Right Base: The choice of base is crucial. While hydroxide and alkoxide bases can be effective, they can also promote protodebromination. Non-coordinating, moderately strong bases are often better.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote transmetalation but has low solubility in many organic solvents, which can temper its reactivity and reduce side reactions. Cesium carbonate (Cs₂CO₃) is another effective option.
-
-
Use a Boronic Ester: Boronic acids can sometimes be a source of water or promote side reactions. Pinacol esters of boronic acids (R-B(pin)) are often more stable, less prone to protodeboronation, and can lead to cleaner reactions.
Troubleshooting Workflow for Side Reactions
Caption: A decision tree for troubleshooting common Suzuki side reactions.
Frequently Asked Questions (FAQs)
Q: Which specific ligand and base combination is the best starting point for 4-bromoanisole?
A: For a classic electron-rich substrate like 4-bromoanisole, a powerful and reliable starting point is the combination of SPhos or RuPhos as the ligand with potassium phosphate (K₃PO₄) as the base in a solvent like toluene or dioxane . This combination is well-documented to be highly effective for promoting the difficult oxidative addition step while minimizing side reactions.
Q: Can I run my reaction open to the air?
A: While some modern palladium precatalysts show remarkable stability, it is strongly discouraged for challenging substrates. The active Pd(0) species is highly susceptible to oxidation, which deactivates the catalyst. Furthermore, oxygen can promote undesirable side reactions like the homo-coupling of your boronic acid. Always use a robust inert atmosphere (Argon or Nitrogen) for best results.
Q: My boronic acid seems to be decomposing. What should I do?
A: Boronic acids can undergo protodeboronation or form inactive trimeric boroxines, especially upon heating or in the presence of water.
-
Use a Stoichiometric Excess: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some degradation.
-
Switch to a Boronic Ester: As mentioned earlier, boronic pinacol esters (R-B(pin)) are significantly more stable and are highly recommended for sensitive substrates or reactions requiring long heating times.
Q: What is the optimal catalyst loading and temperature?
A: For challenging couplings, a higher catalyst loading of 1-2 mol% is a good starting point. The temperature should be high enough to overcome the activation energy barrier for oxidative addition, typically between 80-110 °C . A screening experiment is often necessary to find the sweet spot. Lowering the temperature can sometimes reduce side reactions, but only if the catalytic system is active enough.
Data Summary: Ligand Performance in a Model Reaction
The following table summarizes typical results for the coupling of 4-bromoanisole with phenylboronic acid, demonstrating the critical impact of ligand choice.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | < 10% |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 12 | ~75% |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | > 95% |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | > 98% |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | > 98% |
Data is representative and compiled for illustrative purposes based on literature reports.
The Suzuki-Miyaura Catalytic Cycle for Electron-Rich Aryl Bromides
Caption: The Suzuki cycle, highlighting the challenging Oxidative Addition step.
Technical Support Center: Purification of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Welcome to the technical support resource for the purification of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS 944317-92-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and require robust, validated methods for achieving high purity. As a crucial building block in the synthesis of complex molecules, including pharmaceutical agents like Anacetrapib, the purity of this compound is paramount to the success of subsequent reactions.[1]
This document moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot common issues and adapt methodologies to your specific reaction outcomes.
Section 1: Understanding the Challenge - Common Impurities & Analytical Assessment
Effective purification begins with understanding what you need to remove. Post-synthesis, your crude this compound may contain several types of impurities stemming from the reaction itself.
Potential Impurities in Reaction Mixtures:
-
Unreacted Starting Materials: The precursor molecule that was subjected to bromination.
-
Isomeric Byproducts: Bromination occurring at other positions on the aromatic ring.
-
Over-Brominated Products: Di- or tri-brominated species.
-
Reagent Residues: Excess brominating agents (e.g., Br₂, N-Bromosuccinimide) and their byproducts (e.g., succinimide).[2]
-
Degradation Products: Compounds resulting from harsh reaction conditions.
FAQ: Purity Analysis
Q1: How can I quickly assess the purity of my crude product and monitor the purification process? A1: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a rapid, qualitative snapshot of the number of components in your mixture. For this compound, a typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4 for optimal separation in subsequent column chromatography.[3] Visualization under UV light (254 nm) is effective due to the benzene ring.[3]
Q2: What analytical methods should I use for definitive purity confirmation and structural verification? A2: A combination of techniques is essential for a complete picture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of your product and byproducts.[4][5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing precise percentages of the main component and impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the exact structure of your purified compound and identifying any isomeric impurities that may be difficult to distinguish by mass alone.[8][9]
Section 2: Troubleshooting Your Purification Workflow
This section is structured to address the common problems and questions that arise during the purification of this compound.
Workflow Decision Diagram
The first step is to select the appropriate purification strategy based on the nature of your crude product and the impurities present.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is often the most versatile method for purifying this compound.[10]
Problem: My compound and a key impurity have very similar Rf values on TLC, leading to poor separation.
-
Causality: The polarity of the two compounds is too similar for the chosen solvent system to differentiate between them effectively.
-
Solution 1: Optimize the Solvent System. Systematically vary the ratio of your nonpolar to polar solvent (e.g., Hexane:Ethyl Acetate). Test different solvent combinations. Sometimes, switching one component (e.g., using Dichloromethane instead of Ethyl Acetate) can alter selectivity and improve separation.[11]
-
Solution 2: Implement Gradient Elution. Start with a low-polarity mobile phase to elute the nonpolar impurities first. Then, gradually increase the solvent polarity over the course of the separation. This sharpens the elution band of your target compound while providing enough eluotropic strength to remove more polar impurities later.[10][11]
Problem: The product is streaking or "tailing" on the column, resulting in broad fractions and cross-contamination.
-
Causality: This often occurs if your compound or impurities have acidic or basic functional groups that interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Deactivate the Silica. Add a small amount (0.5-2%) of an amine base like triethylamine to your mobile phase.[11] This neutralizes the acidic sites on the silica, preventing strong ionic interactions and allowing your compound to elute in a sharper band.
Problem: My crude product is a thick oil or is poorly soluble, making it difficult to load onto the column.
-
Causality: Loading a concentrated, viscous sample directly onto the column leads to a wide initial band, which compromises the entire separation.
-
Solution: Use the Dry Loading Technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band and maximizing separation efficiency.[11]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm)[10] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate (start with 98:2, increase polarity as needed) |
| Alternative Mobile Phase | Hexanes / Dichloromethane |
| TLC Additive for Tailing | 0.5-2% Triethylamine in eluent[11] |
Table 1. Recommended Starting Parameters for Flash Chromatography.
Troubleshooting Guide: Recrystallization
If your product is a solid, recrystallization can be a highly effective and scalable purification method.[12]
Problem: I can't find a suitable solvent for recrystallization.
-
Causality: The ideal solvent must dissolve the compound completely at high temperatures but very poorly at low temperatures. The impurities should either remain soluble at low temperatures or be insoluble at high temperatures.
-
Solution: Systematic Solvent Screening. Use small test tubes to test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents. Good candidates for aromatic compounds include ethanol, isopropanol, acetonitrile, and toluene.[2] If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop of the good solvent to clarify, then allow it to cool slowly.
Problem: My product "oils out" instead of forming crystals upon cooling.
-
Causality: The solution is too concentrated, the cooling rate is too fast, or the melting point of your solid is lower than the boiling point of the solvent. This prevents the orderly arrangement of molecules into a crystal lattice.
-
Solution 1: Adjust Concentration and Cooling. Add more solvent to the hot solution and allow it to cool much more slowly. Start with room temperature, then move to a refrigerator, and finally a freezer. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
-
Solution 2: Change the Solvent. Choose a solvent or solvent system with a lower boiling point.[3]
Problem: The yield from recrystallization is very low.
-
Causality: Too much solvent was used, or the product has significant solubility in the solvent even at low temperatures.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[12] After filtering the crystals, ensure you wash them with a very small amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of your product.[12]
Section 3: Standard Operating Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Select a column size appropriate for your sample amount (a common rule of thumb is a 70:1 ratio of silica gel to crude material by weight).[10]
-
Packing the Column: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and use gentle air pressure to pack it into a firm, stable bed. Ensure there are no air bubbles or cracks. Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading: Using the dry loading method described above is highly recommended for best results.
-
Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 5 cm of solvent level decrease per minute.[10]
-
Fraction Collection: Collect fractions continuously. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove residual solvent.
Protocol 2: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to air dry or place in a vacuum oven.
References
- 1. lookchem.com [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. This compound(944317-92-4) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Sterically Hindered Aryl Bromides
Welcome to our dedicated technical support center for navigating the challenges of cross-coupling reactions with sterically hindered aryl bromides. This resource is designed for researchers, scientists, and professionals in drug development who encounter demanding synthetic challenges. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring the scientific integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures you might encounter when working with sterically hindered aryl bromides. Each solution is grounded in mechanistic principles to help you understand the "why" behind the fix.
Question 1: My reaction shows low or no conversion, and I'm recovering my starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the cross-coupling of sterically hindered aryl bromides is a common issue, often pointing to a failure in the initial, crucial step of the catalytic cycle: oxidative addition. The steric bulk around the carbon-bromine bond can significantly hinder the approach of the palladium catalyst.
Primary Causes and Solutions:
-
Insufficiently Reactive Catalyst: The steric hindrance of your substrate demands a highly active catalyst.
-
Ligand Choice: The ligand is paramount. For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition. Consider ligands from the Buchwald family, such as S-Phos or X-Phos , which are well-documented for their effectiveness in coupling hindered substrates.[1][2] For extremely hindered biaryl syntheses, specialized ligands like AntPhos or those based on a phenanthrene backbone have shown superior performance.[3][4][5]
-
Palladium Source: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are common, they require an in-situ reduction and activation sequence that can be inefficient.[6][7] The use of palladium precatalysts is highly recommended. These are air- and thermally stable Pd(II) complexes that readily generate the active LPd(0) species under reaction conditions, leading to more reliable and reproducible results.[6][7][8] Precatalysts ensure a clean and efficient entry into the catalytic cycle.[6]
-
-
Catalyst Deactivation: The active catalyst may be forming but is then being deactivated before it can participate effectively in the catalytic cycle.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition into bulk, inactive palladium metal.[9] This is often caused by an unstable Pd(0) species.
-
-
Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Base Selection: A strong, non-nucleophilic base is often required. For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) is a common and effective choice.[4] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is typically necessary to deprotonate the amine.[10][11] The base plays a crucial role in the transmetalation step of the Suzuki reaction.[12][13]
-
Solvent Considerations: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[14][15] The solvent's role is not just to dissolve the reactants but also to influence the stability and reactivity of the catalytic species.[14][15]
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing a significant amount of hydrodehalogenated side product (aryl-H instead of the coupled product). What causes this, and how can I suppress it?
Answer:
Hydrodehalogenation is a common side reaction, particularly with sterically hindered and electron-rich aryl bromides. It arises from competing pathways within the catalytic cycle.
Mechanistic Insights and Solutions:
-
For Suzuki-Miyaura Couplings:
-
Protodeboronation of the Boronic Acid: The boronic acid can react with trace water or other protic sources, leading to the formation of the corresponding arene and boric acid. This depletes the nucleophilic partner.
-
Solution: Use anhydrous conditions and ensure the purity of your boronic acid. Sometimes, using a slight excess (1.5-2.0 equivalents) of the boronic acid can compensate for this side reaction.[4]
-
-
β-Hydride Elimination (for alkylboronic acids): If your coupling partner is a secondary alkylboronic acid, β-hydride elimination from the alkyl group after transmetalation can be a major issue, leading to an alkene and a palladium-hydride species, which can then reductively eliminate with the aryl group to form the hydrodehalogenated product.[5]
-
Solution: The choice of ligand is critical here. Ligands like AntPhos have a unique structure that can inhibit the formation of the necessary intermediate for β-hydride elimination.[5]
-
-
-
For Buchwald-Hartwig Aminations:
-
Competitive Reduction Pathway: The palladium intermediate can react with a hydride source in the reaction mixture.
-
Solution: The choice of base can be influential. While strong bases are needed, some can promote side reactions. Screening different bases (e.g., LHMDS, K₃PO₄) might be necessary. The ligand also plays a crucial role in promoting the desired reductive elimination over competing pathways.
-
-
Summary of Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale | Applicable To |
| Use Anhydrous Conditions | Minimizes protodeboronation of the boronic acid. | Suzuki-Miyaura |
| Increase Boronic Acid Stoichiometry | Compensates for loss of the nucleophile to side reactions.[4] | Suzuki-Miyaura |
| Select Ligands that Inhibit β-Hydride Elimination | The ligand's steric and electronic properties can disfavor the transition state for β-hydride elimination.[5] | Suzuki-Miyaura (with alkylboron reagents) |
| Screen Different Bases | The base can influence competing reaction pathways. | General |
| Optimize Ligand Structure | Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the reduction pathway.[10][16] | General |
Frequently Asked Questions (FAQs)
Q1: What are the key features of a good ligand for coupling sterically hindered aryl bromides?
A1: The ideal ligand should possess a combination of steric bulk and electron-donating character.[16][17]
-
Steric Bulk: Large, bulky substituents on the phosphine (e.g., tert-butyl, adamantyl, or large biaryl backbones) are crucial.[10][16] This bulk promotes the formation of a monoligated L-Pd(0) species, which is the active catalyst. A dicoordinated species is often too sterically crowded to undergo oxidative addition with a hindered substrate. The steric hindrance also facilitates the final reductive elimination step to release the product.[18]
-
Electron-Richness: Electron-donating groups on the ligand increase the electron density on the palladium center. This makes the palladium more nucleophilic and accelerates the rate of oxidative addition into the aryl bromide C-Br bond.[16]
Caption: Key properties of effective ligands.
Q2: Should I use a palladium precatalyst or generate the catalyst in situ from a source like Pd₂(dba)₃?
A2: For challenging couplings, especially those involving sterically hindered substrates, the use of a well-defined palladium precatalyst is strongly recommended.[6][7]
| Method | Advantages | Disadvantages |
| Precatalyst | Air- and thermally stable; easy to handle.[6] Provides a 1:1 ligand-to-Pd ratio. Generates the active Pd(0) species cleanly and efficiently.[7] Leads to more reproducible results. | Higher initial cost. |
| In situ Generation | Lower initial cost of Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). | Inefficient or incomplete activation can occur.[6] dba ligands can be inhibitory.[6][7] Less reproducible results, especially on scale-up. |
The clean activation of precatalysts avoids potentially inhibitory byproducts and ensures that the maximum amount of active catalyst is present at the start of the reaction, which is critical for overcoming the high activation barrier of hindered substrates.[6]
Q3: How do I choose the right base for my Suzuki-Miyaura coupling of a hindered aryl bromide?
A3: The base is not just a spectator; it plays a crucial role in activating the organoboron species for transmetalation.[12][13] For sterically hindered Suzuki couplings, a moderately strong inorganic base is often the best choice.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings.[4] It is effective and generally compatible with a wide range of functional groups.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): These are also commonly used and can be effective.
-
Strong Alkoxide Bases (e.g., NaOtBu): While very strong, these can sometimes promote side reactions like hydrodehalogenation, especially if there are trace amounts of water. They are more commonly employed in C-N couplings.[11]
It is often necessary to perform a small screen of bases to find the optimal conditions for a particularly challenging substrate.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling using a Precatalyst:
Note: This is a general guideline. Optimal conditions (temperature, reaction time, equivalents) should be determined experimentally.
-
Glovebox/Inert Atmosphere Setup: To a dry vial equipped with a stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In the glovebox, add the palladium precatalyst (e.g., S-Phos G3, 1-2 mol%) and the ligand (if not part of the precatalyst).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to make a ~0.1 M solution in the aryl bromide).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Collection - A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls:â Novel Ligand Coordination - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydrodehalogenation in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter the common and often frustrating side reaction of hydrodehalogenation. Here, we move beyond simple procedural lists to explore the underlying causes of this undesired pathway and provide scientifically grounded, actionable solutions in a direct question-and-answer format.
Frequently Asked Questions: Understanding the Enemy
Q1: What exactly is hydrodehalogenation and why is it a problem?
Hydrodehalogenation is a competing reaction in which the C-X (where X = I, Br, Cl) bond of your starting material is cleaved and replaced with a C-H bond.[1] This results in the formation of a reduced, halogen-free byproduct instead of your desired cross-coupled product. This side reaction directly reduces your reaction yield, consumes your starting material, and complicates purification, representing a significant loss of efficiency and resources.[2]
Q2: What are the primary mechanistic pathways for hydrodehalogenation?
While the exact mechanism can be substrate- and condition-dependent, two main pathways are generally considered.
-
Reductive Elimination from a Palladium-Hydride Complex: This is the most common pathway. After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source. This forms an Ar-Pd(II)-H intermediate, which then undergoes rapid reductive elimination to yield the hydrodehalogenated arene (Ar-H) and regenerates the active Pd(0) catalyst.[3] The source of the hydride is a critical variable and can include solvents, bases, or even water.[4][5][6]
-
β-Hydride Elimination: This pathway is particularly relevant in reactions involving sp³-hybridized carbons, such as the Heck reaction. After the migratory insertion of an alkene into the Ar-Pd(II)-X bond, the resulting alkyl-palladium intermediate can undergo β-hydride elimination.[7][8] While this is a key step in the desired Heck pathway, under certain conditions or with specific substrates, it can lead to intermediates that ultimately result in a reduced product.
To visualize these competing pathways, consider the central role of the Aryl-Pd(II)-X intermediate.
Figure 1: Competing desired (green) and undesired (red) catalytic pathways.
Q3: Which factors generally promote hydrodehalogenation?
Several factors can tip the balance in favor of this undesired side reaction:
-
Aryl Halide Reactivity: The propensity for hydrodehalogenation often follows the C-X bond strength and reactivity in oxidative addition: I > Br > Cl.[2] Aryl and heteroaryl iodides are particularly susceptible.[9][10]
-
Slow Forward Reaction: Any factor that slows down the desired catalytic cycle (e.g., a slow transmetalation step) provides a larger window of opportunity for the Ar-Pd(II)-X intermediate to be intercepted by a hydride source.[2]
-
Hydride Sources: The presence of adventitious or intentional hydride donors is a primary cause. Common culprits include alcohol solvents (especially methanol), amine bases, and residual water.[1][11][12]
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of hydrodehalogenation, sometimes more than the desired coupling reaction.[11]
-
Ligand Choice: An inappropriate ligand that does not sufficiently promote reductive elimination of the desired product can lead to increased hydrodehalogenation.[2]
Troubleshooting Guides by Reaction Type
Issue 1: Significant hydrodehalogenation observed in my Suzuki-Miyaura coupling.
Q: I'm seeing >20% of the Ar-H byproduct in my Suzuki reaction with an aryl bromide. My conditions are Pd(PPh₃)₄, K₂CO₃ in DME/H₂O. What should I try first?
A: This is a classic scenario. The first parameter to investigate is your ligand. While PPh₃ is a workhorse ligand, it is not always optimal for promoting the desired reductive elimination over competing pathways.
-
Core Insight: The key is to accelerate the reductive elimination of Ar-R, making it kinetically favored over the reaction of the Ar-Pd-X intermediate with a hydride source. Bulky, electron-rich phosphine ligands are designed for this purpose.[3] They increase electron density on the palladium center, which facilitates the final bond-forming step.
-
Recommendation: Switch to a modern biarylphosphine ligand. Excellent starting points are XPhos or SPhos . These ligands are known to promote efficient coupling and suppress hydrodehalogenation.[2]
Q: I've switched to an XPhos-based catalyst, but I still see the byproduct. My aryl halide is an electron-rich methoxy-substituted bromobenzene. What's next?
A: Electron-rich aryl halides can be challenging as their oxidative addition is sometimes slower, and the resulting Ar-Pd-X complex can be more susceptible to side reactions. Here, base and solvent choice become critical.
-
Core Insight: Your base can be a source of hydrides, and some solvents can also act as hydride donors. While K₂CO₃ is generally a good choice, a different base might be more effective.
-
Recommendations:
-
Base Optimization: Switch to potassium phosphate (K₃PO₄). It is a non-nucleophilic base that is often effective at promoting the desired reaction while minimizing side reactions.[2]
-
Solvent Change: If you are using an alcohol-containing solvent system, switch to a purely aprotic solvent like toluene or dioxane.[11] Ensure your solvents are anhydrous.
-
Substrate Purity: Ensure your boronic acid is of high purity. Slow transmetalation due to impure or decomposed boronic acid can increase the lifetime of the Ar-Pd-X intermediate, allowing more time for hydrodehalogenation to occur.[2]
-
| Parameter | Initial Condition | Recommended Change | Rationale |
| Ligand | PPh₃ | XPhos, SPhos, or other biarylphosphines | Accelerates reductive elimination[2] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Often more effective and less prone to side reactions[2] |
| Solvent | Alcohol-containing | Toluene, Dioxane (anhydrous) | Eliminates a potential hydride source[11] |
Issue 2: My Heck reaction is giving me the reduced arene instead of the coupled alkene.
Q: I'm trying to perform a Heck reaction at 120 °C in DMF with TEA as the base, and I'm getting mostly hydrodehalogenation. How can I fix this?
A: High temperatures and certain base/solvent combinations are common culprits for hydrodehalogenation in Heck couplings.
-
Core Insight: Heck reactions are often run at elevated temperatures, which can thermally promote hydrodehalogenation pathways.[11] Furthermore, solvents like DMF and amine bases like triethylamine (TEA) can decompose at high temperatures to generate hydride species.
-
Recommendations:
-
Lower the Temperature: This is the most critical first step. Attempt the reaction at a lower temperature (e.g., 80-100 °C). You may need to increase reaction time, but it can dramatically suppress the side reaction.[11]
-
Change the Base/Solvent System: Switch from TEA to an inorganic base like NaOAc or K₂CO₃.[11] Concurrently, consider changing the solvent from DMF to a less reducible one like dioxane or NMP.[11]
-
Consider Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and minimize side reactions in Heck couplings.[11]
-
Issue 3: I'm observing hydrodehalogenation in my Sonogashira/Buchwald-Hartwig reaction.
Q: My Sonogashira coupling using DIPEA is giving me a significant amount of the reduced aryl starting material. What's the issue?
A: Amine bases are a frequent source of hydrides in Sonogashira reactions.
-
Core Insight: While amine bases like DIPEA or TEA are standard, they can participate in side reactions that generate palladium-hydride species, leading directly to hydrodehalogenation.[11]
-
Recommendation: Switch to an inorganic base system. A combination of K₂CO₃ or Cs₂CO₃ in a solvent like THF or dioxane is often highly effective at preventing this side reaction.[11]
Q: My Buchwald-Hartwig amination of an electron-rich aryl bromide is slow and produces the dehalogenated arene. How can I promote C-N bond formation?
A: This is a kinetic issue where the desired C-N reductive elimination is not fast enough.
-
Core Insight: The solution, similar to the Suzuki reaction, is to use a ligand that dramatically accelerates the C-N bond-forming reductive elimination step.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands specifically developed for amination reactions. Ligands such as Xantphos or DavePhos are excellent choices that can accelerate the desired coupling, thereby outcompeting the hydrodehalogenation pathway.[11] Using a strong, non-nucleophilic base like NaOtBu or LHMDS is also standard practice and generally effective.[11]
Advanced Diagnostics & Protocols
Q: How can I definitively prove the source of the unwanted hydrogen atom in my hydrodehalogenation byproduct?
A: A deuterium labeling study is the gold standard for identifying the hydrogen source.
-
Core Insight: By systematically replacing potential hydrogen sources with their deuterated counterparts, you can pinpoint the origin of the unwanted atom by observing deuterium incorporation into the Ar-H byproduct via mass spectrometry (GC-MS or LC-MS).
-
Hypothesize Sources: Identify the most likely hydride donors in your reaction (e.g., water, alcohol co-solvent, amine base).
-
Set Up Parallel Reactions:
-
Control: Run the reaction under your standard conditions.
-
Experiment 1 (Water): If your reaction contains water, replace H₂O with D₂O.
-
Experiment 2 (Solvent): If you use a protic solvent like methanol (CH₃OH), replace it with a deuterated version like CD₃OD or CH₃OD.[1][13]
-
Experiment 3 (Base): If using an amine base, use a deuterated version if available.
-
-
Analyze Products: After the reaction, carefully isolate the hydrodehalogenated byproduct from each reaction.
-
Mass Spectrometry Analysis: Analyze each sample by MS. An increase in the molecular weight of the byproduct corresponding to the incorporation of one or more deuterium atoms (e.g., M+1, M+2) will confirm the source. For example, if the byproduct from the D₂O experiment shows an M+1 peak, water is confirmed as a hydride source.
General Prevention Strategies: A Summary
The flowchart below provides a logical troubleshooting sequence when facing hydrodehalogenation.
Figure 2: A systematic approach to mitigating hydrodehalogenation.
By methodically addressing these parameters—ligand, temperature, base, and solvent—you can effectively diagnose the root cause of hydrodehalogenation and steer your palladium-catalyzed reaction toward the desired product.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of Base Selection in Buchwald-Hartwig Amination: A Technical Guide for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide in-depth insights and practical troubleshooting advice for the Buchwald-Hartwig amination of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. As Senior Application Scientists, we understand that success in cross-coupling reactions lies in the details. This resource is structured to address the specific challenges and questions you may encounter when working with this electron-rich and sterically hindered aryl halide.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Buchwald-Hartwig amination?
The base plays a crucial, multifaceted role in the Buchwald-Hartwig catalytic cycle.[1][2][3] Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center.[3][4] This deprotonation can occur either before or after the amine coordinates to the palladium(II) intermediate. The choice of base can significantly influence the reaction rate, yield, and the tolerance of various functional groups.[4][5]
Q2: How do the substituents on this compound influence the choice of base?
The electronic and steric profile of your substrate is a critical consideration. This compound is considered an electron-rich aryl bromide due to the electron-donating effects of the methoxy and isopropyl groups. The fluoro group is electron-withdrawing but its effect is moderated by the other substituents.
-
Electron-rich nature: Electron-donating groups can slow down the reductive elimination step of the catalytic cycle. A strong base is often required to promote the formation of the palladium-amide complex and drive the reaction forward.[6]
-
Steric hindrance: The isopropyl group ortho to the bromine atom introduces steric bulk. This can hinder the approach of the amine and the coordination to the palladium center. A strong, non-nucleophilic base is generally preferred to avoid side reactions.
Q3: Which bases are commonly used for Buchwald-Hartwig reactions with electron-rich aryl bromides?
For electron-rich and sterically hindered aryl bromides like the one , strong, non-nucleophilic bases are typically the most effective. The most common choices include:
-
Sodium tert-butoxide (NaOtBu): This is a widely used strong base that is effective for a broad range of substrates.[2][7]
-
Potassium tert-butoxide (KOtBu): Similar to NaOtBu, it is a strong base often used in these couplings.[6]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base that can be effective, particularly when milder conditions are desired.[2]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): These are considered weaker bases and are often employed when the substrate or coupling partner is sensitive to stronger bases. However, for an electron-rich aryl bromide, they might lead to slower reaction rates or lower yields.[7][8]
Troubleshooting Guide
Issue 1: Low or No Conversion
Potential Cause: Insufficiently basic conditions to deprotonate the amine or promote the catalytic cycle effectively with an electron-rich aryl halide.
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a weaker base like K₃PO₄ or Cs₂CO₃, consider switching to a stronger alkoxide base such as NaOtBu or KOtBu.[5][6]
-
Ensure Anhydrous Conditions: Alkoxide bases are sensitive to moisture. Ensure your solvent and reagents are thoroughly dried. Water can quench the base and inhibit the reaction.
-
Check Base Quality: The quality and age of the base are critical. Use a freshly opened bottle or a recently purchased stock of the base.
-
Increase Base Equivalents: While typically 1.2-1.5 equivalents of base are used, a slight increase to 2.0 equivalents might be beneficial, especially if there are acidic protons elsewhere in the molecule.
Issue 2: Side Product Formation (e.g., Hydrodehalogenation)
Potential Cause: The base may be promoting side reactions. For instance, β-hydride elimination from the palladium-amide intermediate can lead to the formation of the hydrodehalogenated arene (1-fluoro-2-isopropyl-5-methoxybenzene) and an imine.[1]
Troubleshooting Steps:
-
Optimize Base Strength: While a strong base is often necessary, an excessively strong base can sometimes promote undesired pathways. If using KOtBu, consider switching to the slightly milder NaOtBu.
-
Ligand Selection: The choice of ligand is intimately linked to the base's performance. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting side reactions like β-hydride elimination.[1][3] Consider ligands like XPhos, RuPhos, or BrettPhos.[3][9]
-
Lower Reaction Temperature: High temperatures can sometimes favor side reactions. Once catalysis is initiated, you might be able to lower the temperature to improve selectivity.
Issue 3: Inconsistent Results
Potential Cause: The physical properties of the base and its interaction with the solvent can lead to poor reproducibility.
Troubleshooting Steps:
-
Solvent Choice: The solubility of the base is important. While toluene and dioxane are common solvents, ensure the base is adequately dispersed.[2] In some cases, a more polar solvent like THF might be beneficial, but compatibility with the base and other reagents must be considered.
-
Stirring Rate: For heterogeneous reactions involving solid bases, vigorous stirring is essential to ensure proper mixing and reaction.[2]
-
Use of a Soluble Organic Base: In some cases, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be explored, although this often requires careful optimization of the ligand and reaction conditions.[10]
Data and Protocols
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Applications | Considerations for this compound |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose, good for electron-rich and neutral aryl halides. | Recommended starting point. Strong enough for the electron-rich system. |
| Potassium tert-butoxide (KOtBu) | ~19 | Similar to NaOtBu, sometimes more reactive. | A good alternative to NaOtBu if higher reactivity is needed. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong, non-nucleophilic base. | Can be effective, but the silylamide byproduct may have different effects on the catalyst. |
| Potassium phosphate (K₃PO₄) | ~12.3 | Used for base-sensitive functional groups. | May be too weak for efficient coupling with this substrate, leading to slow reactions. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Often used with more reactive aryl halides or in specific catalytic systems. | Likely not strong enough for this electron-rich aryl bromide. |
Experimental Protocol: A Starting Point
This protocol is a general starting point for the amination of this compound and should be optimized for your specific amine coupling partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (if liquid) or a solution of the amine in anhydrous toluene via syringe.
-
Add the remaining anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Process
Decision-Making Workflow for Base Selection
Caption: A workflow for selecting and optimizing the base for the amination of the target aryl bromide.
The Catalytic Cycle and the Role of the Base
Caption: The pivotal role of the base in the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 8. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
minimizing homocoupling in cross-coupling reactions of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Topic: Minimizing Homocoupling in Cross-Coupling Reactions of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of: The Senior Application Scientist
Welcome to our dedicated technical support guide for optimizing cross-coupling reactions involving the sterically and electronically nuanced substrate, this compound. This document is structured as a series of troubleshooting questions and in-depth answers designed to help you diagnose and resolve one of the most persistent challenges in cross-coupling chemistry: the formation of homocoupled byproducts. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding that empowers you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the cross-coupling of this compound. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimer of my boronic acid/ester in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
Answer:
This is a classic case of boronic acid homocoupling, a frequent and frustrating side reaction in Suzuki-Miyaura couplings. The primary culprit is the presence of Palladium(II) species in your reaction mixture, which can arise from two main sources: the incomplete reduction of a Pd(II) precatalyst (like Pd(OAc)₂) or, more commonly, the oxidation of the active Pd(0) catalyst by residual oxygen.[1][2][3][4]
The generally accepted mechanism for this side reaction involves the transmetalation of two boronic acid molecules onto a Pd(II) center, followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0).[2][5] The presence of oxygen dramatically accelerates this unwanted pathway.[2][6]
Core Mechanistic Issue:
The desired cross-coupling catalytic cycle relies on maintaining palladium in its Pd(0) oxidation state for the crucial oxidative addition step with your aryl bromide. If the rate of this step is slow, or if Pd(II) is present, the boronic acid can effectively "short-circuit" the cycle. The steric hindrance from the ortho-methoxy and isopropyl groups on your specific substrate can potentially slow down the oxidative addition or subsequent steps, making the reaction more susceptible to this side pathway.
Solutions & Optimization Strategies:
-
Rigorous Oxygen Exclusion (Highest Priority): This is the single most effective measure you can take.[1][4]
-
Degas Your Solvent: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use.
-
Use Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction solvent.
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use glassware with gas-tight seals (e.g., Schlenk line techniques).
-
-
Optimize Your Catalyst System:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous as it bypasses the need for an in-situ reduction step that might be inefficient.[7]
-
Employ Modern Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[8] These ligands promote rapid oxidative addition and reductive elimination, accelerating the desired catalytic cycle to outcompete the homocoupling pathway.[7]
-
-
Introduce a Mild Reductant:
Question 2: In my Sonogashira coupling, my primary byproduct is a diyne (the dimer of my terminal alkyne). How can I favor the cross-coupled product?
Answer:
The formation of a diyne byproduct in a Sonogashira reaction is known as Glaser-Hay or simply Glaser coupling.[10][11] This side reaction is almost always promoted by the copper(I) co-catalyst (typically CuI) in the presence of oxygen.[11][12] The copper acetylide intermediate, which is essential for the Sonogashira cycle, can undergo oxidative dimerization, consuming your alkyne and reducing your overall yield.
Solutions & Optimization Strategies:
-
Strict Anaerobic Conditions: As with Suzuki homocoupling, the rigorous exclusion of oxygen is critical. The oxidative mechanism of Glaser coupling is directly dependent on an oxidant, which is typically atmospheric oxygen.[10]
-
Employ Copper-Free Conditions: The development of copper-free Sonogashira protocols was driven specifically by the need to avoid Glaser coupling.[10][13] These systems rely on a highly active palladium catalyst to facilitate the coupling directly, often requiring an amine base like piperidine or pyrrolidine.
-
Use a Reducing Atmosphere: An interesting and effective strategy is to perform the reaction under an atmosphere containing a small amount of hydrogen gas (e.g., 5% H₂ in N₂ or Ar).[11] This reducing environment helps to suppress the oxidative homocoupling pathway.
-
Optimize Reagent Stoichiometry and Addition:
-
Use a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.
-
Consider slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low, thereby disfavoring the second-order dimerization reaction.
-
Question 3: My reaction is producing the dimer of this compound. What causes aryl halide homocoupling?
Answer:
The homocoupling of your aryl bromide starting material, while often less common than boronic acid homocoupling, can still significantly reduce your yield. This side reaction can occur through several mechanisms, often involving the formation of an Ar-Pd(II)-Ar intermediate followed by reductive elimination.[14] This can be initiated by:
-
Reductive Coupling: Two molecules of the Ar-Pd(II)-X species (formed after oxidative addition) can undergo a disproportionation or react with a reducing agent in the system to form the Ar-Pd(II)-Ar intermediate.
-
Inefficient Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki reaction) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of side reactions like homocoupling. The steric bulk on your substrate could contribute to a slower transmetalation.
Solutions & Optimization Strategies:
-
Ligand Selection: The choice of ligand is paramount. Highly active, bulky electron-rich ligands accelerate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leaving less time for side reactions to occur.[7][8]
-
Base and Solvent Optimization: Ensure your base is sufficiently strong and soluble to facilitate the transmetalation step efficiently.[8] The solvent system must fully solubilize all components to ensure a homogeneous reaction environment.[15]
-
Control Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. Screen catalyst loading (e.g., 0.5 mol% to 5 mol%) to find the optimal balance.
Visualizing the Problem: Catalytic Cycles and Troubleshooting
Understanding where side reactions diverge from the desired pathway is key to effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle & Homocoupling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: HPLC Purity Analysis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. This document is designed for researchers, analytical scientists, and drug development professionals, providing a robust analytical method, in-depth troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve accurate, reproducible results while ensuring the integrity of your analytical data.
Scientific Rationale: Method Design for a Non-Polar Analyte
This compound is a substituted aromatic compound. Its structure, characterized by a benzene ring with halogen and hydrophobic alkyl/alkoxy groups, renders it non-polar. Consequently, Reversed-Phase HPLC (RP-HPLC) is the chromatographic mode of choice for its analysis.[1][2][3] RP-HPLC utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation mechanism is governed by hydrophobic interactions, where non-polar analytes like our target compound are retained longer on the column, allowing for effective separation from polar impurities.[2][4]
Recommended Experimental Protocol
This section details a validated starting method for the purity analysis of this compound. This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, in line with pharmacopeial standards.[5][6][7]
Step 1: Reagent and Sample Preparation
-
Mobile Phase Preparation (65:35 Acetonitrile:Water):
-
Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
Measure 650 mL of acetonitrile and 350 mL of water.
-
Combine in a clean solvent reservoir.
-
Filter the mixture through a 0.45 µm membrane filter to remove particulates.[8]
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing to prevent bubble formation in the pump and detector.[8]
-
-
Diluent Preparation:
-
Use the mobile phase (65:35 Acetonitrile:Water) as the diluent to ensure solvent compatibility and prevent peak distortion.
-
-
Standard Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Step 2: Chromatographic System & Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector is required. |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 phase provides the necessary hydrophobic character to retain the non-polar analyte and separate it from potential impurities.[2][9] |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water | This ratio provides a good balance of retention and run time for the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[8] |
| Detection | UV at 280 nm | Aromatic compounds exhibit strong UV absorbance. 280 nm is a common wavelength for substituted benzenes, providing good sensitivity. |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while providing a strong detector signal.[10] |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Step 3: System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is achieved by making multiple injections of the standard solution. The criteria below are based on typical requirements found in regulatory guidelines like the USP and ICH.[5][11][12]
| Parameter | Acceptance Criteria | Purpose |
| Number of Injections | 5 replicate injections of the standard solution | To establish the precision of the system. |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value greater than 1 indicates tailing, which can affect integration accuracy.[13] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. Higher values indicate better performance. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Step 4: Analysis and Calculation
-
Perform a blank injection (diluent only) to ensure no carryover or system contamination.
-
Perform the 5 replicate injections of the standard solution to verify system suitability.
-
Inject the sample solution(s) in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Troubleshooting Guide (Q&A Format)
Even with a robust method, problems can arise. This guide addresses common issues in a direct question-and-answer format.
Q1: Why is my main peak showing significant tailing (Tailing Factor > 1.5)?
-
Plausible Causes:
-
Column Overload: Injecting too much sample mass onto the column.[8][10]
-
Secondary Interactions: The analyte may be interacting with active sites (exposed silanols) on the silica backbone of the column, especially if it has basic properties.[13]
-
Column Contamination/Aging: Accumulation of strongly retained impurities at the column inlet or degradation of the stationary phase.[8]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
-
Recommended Solutions:
-
Reduce Sample Concentration: Dilute your sample and standard solutions by 50% and reinject. If the tailing improves, you were likely overloading the column.
-
Use a Different Column: Consider a column with high-purity silica and robust end-capping to minimize silanol interactions.
-
Flush the Column: Clean the column with a strong solvent wash (e.g., 100% Acetonitrile, followed by Isopropanol). If this doesn't work, the column may need replacement.
-
Modify Mobile Phase: Although less common for non-ionic compounds, adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid can suppress silanol interactions.[1]
-
Q2: My retention times are drifting or shifting between injections. What's wrong?
-
Plausible Causes:
-
Inadequate Column Equilibration: The column has not reached equilibrium with the mobile phase before starting the analysis.
-
Mobile Phase Inconsistency: The mobile phase was prepared improperly, or the solvent proportions are changing due to evaporation of the more volatile component (acetonitrile).[8][14]
-
Temperature Fluctuations: The column compartment temperature is not stable, or you are not using one.[8]
-
Pump Malfunction: Leaks in the pump seals or check valves are causing an inconsistent flow rate.
-
-
Recommended Solutions:
-
Ensure Equilibration: Always purge the column with at least 10-15 column volumes of the mobile phase before the first injection.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep the reservoir capped to prevent evaporation. Premixing solvents is more reliable than online mixing for isocratic methods.[14]
-
Use a Column Oven: Set the column compartment to a stable temperature (e.g., 30 °C) for consistent results.
-
System Maintenance: Check the system pressure. If it's fluctuating, inspect for leaks and service the pump seals and check valves if necessary.
-
Q3: I'm seeing split or broad peaks. What should I investigate?
-
Plausible Causes:
-
Clogged Column Frit: Particulate matter from the sample or system has blocked the inlet frit of the column.
-
Column Void: A void or channel has formed at the head of the column due to pressure shocks or stationary phase degradation.[13]
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), causing poor peak shape upon injection.[8]
-
Leaking Fittings: A loose connection between the injector, column, or detector can cause peak distortion.
-
-
Recommended Solutions:
-
Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with mobile phase at a low flow rate (0.2 mL/min) to dislodge particulates from the inlet frit.
-
Replace the Column: If a void has formed, the column is permanently damaged and must be replaced.
-
Use Proper Diluent: Always dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Check Fittings: Ensure all fittings are finger-tight and secure. PEEK fittings can loosen over time.
-
Q4: What are these "ghost peaks" that appear in my blank injections?
-
Plausible Causes:
-
Sample Carryover: Residue from a previous, more concentrated sample remains in the injector needle or loop.
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or leaching from plastic tubing.[15]
-
Injector Seal Degradation: Small particles from a worn injector seal are being introduced into the flow path.
-
-
Recommended Solutions:
-
Implement a Needle Wash: Program a needle wash step in your injection sequence using a strong solvent (e.g., 50:50 Acetonitrile:Isopropanol).
-
Use High-Purity Solvents: Always use HPLC-grade solvents and prepare mobile phases fresh. Use glass reservoirs instead of plastic.[15]
-
Perform Injector Maintenance: Replace the injector rotor seal as part of routine preventive maintenance.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.
Frequently Asked Questions (FAQs)
Q: Can I make adjustments to this method? What changes are permissible? A: Yes, minor adjustments are often necessary to adapt a method to a specific HPLC system. According to the harmonized USP General Chapter <621>, certain adjustments are allowed without requiring full revalidation of the method.[7][11][16] For an isocratic method like this one, you can typically adjust the mobile phase composition by ±10% absolute (e.g., from 65% ACN to between 55% and 75% ACN), column temperature by ±10 °C, and flow rate by up to ±50%, provided that system suitability criteria are still met.[16]
Q: How do I ensure the long-term health of my C18 column? A: Proper column care is essential. Always filter your samples and mobile phases. Never change solvent composition abruptly; use an intermediate solvent if switching between immiscible phases. After analysis, flush the column with a mobile phase mixture that does not contain any salts or buffers (e.g., 60:40 Water:Acetonitrile), and for long-term storage, keep it in 100% Acetonitrile or Methanol.
Q: What is the purpose of a Diode Array Detector (DAD) if I am only monitoring at a single wavelength? A: While this method specifies monitoring at 280 nm, using a DAD offers significant advantages for purity analysis. A DAD captures the entire UV-Vis spectrum for everything that elutes. This allows you to perform "peak purity" analysis, where the spectra across a single peak are compared. If the spectra are consistent, it provides confidence that the peak represents a single, pure compound. If they differ, it indicates a co-eluting impurity is present.
Q: My sample is not fully dissolving in the mobile phase. What should I do? A: If solubility is an issue, you can try gently sonicating the solution for a few minutes. If it still doesn't dissolve, you may need to use a slightly stronger diluent. However, be cautious. As mentioned in the troubleshooting guide, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. A good strategy is to use the minimum amount of a stronger solvent (like 100% Acetonitrile) to dissolve the sample, and then dilute it to the final volume with your mobile phase.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. chromtech.com [chromtech.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. maxisci.com [maxisci.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bvchroma.com [bvchroma.com]
- 11. Chromatography [usp.org]
- 12. scribd.com [scribd.com]
- 13. waters.com [waters.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. agilent.com [agilent.com]
Validation & Comparative
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene vs 1-iodo-4-fluoro-5-isopropyl-2-methoxybenzene reactivity
An In-Depth Comparative Guide to the Reactivity of 1-Bromo- and 1-Iodo-4-fluoro-5-isopropyl-2-methoxybenzene in Cross-Coupling Reactions
For researchers and professionals in the fields of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Substituted aryl halides are foundational to modern synthetic chemistry, serving as key precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct aryl halides: 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene and 1-Iodo-4-fluoro-5-isopropyl-2-methoxybenzene .
These compounds are valuable intermediates in the synthesis of complex molecules due to their specific substitution pattern.[1] This guide moves beyond a simple catalog of properties to explore the fundamental principles governing their reactivity, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy. We will dissect their performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary differentiator in the chemical behavior of these two reagents lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The facility of this step is directly correlated to the strength of the carbon-halogen bond being cleaved.
The established trend for bond dissociation energies is:
C-Cl > C-Br > C-I
The C-I bond is significantly weaker and more polarizable than the C-Br bond.[3] This translates directly to a general reactivity trend for aryl halides in oxidative addition:[2][4][5]
Ar-I > Ar-Br >> Ar-Cl
Consequently, 1-iodo-4-fluoro-5-isopropyl-2-methoxybenzene is anticipated to be the more reactive coupling partner, generally enabling the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-counterpart.
Caption: Relationship between bond strength and reactivity.
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the construction of C(sp²)-C(sp²) bonds, forming biaryl structures prevalent in pharmaceutical compounds.[4][6][7] The choice between the bromo and iodo substrate directly impacts the reaction parameters required for efficient coupling.
Reactivity Comparison
The higher reactivity of the C-I bond means that 1-iodo-4-fluoro-5-isopropyl-2-methoxybenzene will typically undergo Suzuki coupling under significantly milder conditions than the bromo analogue.[5][8] This can be advantageous when dealing with thermally sensitive substrates or when trying to minimize side reactions. The bromo derivative, while less reactive, is often more cost-effective and may be preferred for large-scale syntheses where optimization of reaction conditions can overcome its lower intrinsic reactivity.
References
- 1. lookchem.com [lookchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The compound 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene presents itself as a synthetically versatile starting material. While primarily recognized as a key intermediate in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, anacetrapib, its structural features suggest a broader potential for derivatization to yield a variety of biologically active molecules.[1][2]
This guide provides a comprehensive comparison of the potential biological activities of compounds derived from this scaffold. Due to the limited direct research on its derivatives, this analysis is built upon a robust comparison with a structurally analogous and extensively studied natural compound: thymol . By understanding the well-documented anticancer, antimicrobial, and anti-inflammatory properties of thymol derivatives, we can project how the unique substitutions of our core scaffold—a bromine atom, a fluorine atom, and a methoxy group—may modulate these activities, offering a predictive framework for future drug discovery efforts.
The Structural Rationale: A Tale of Two Scaffolds
The foundation of our comparative analysis lies in the structural relationship between this compound and thymol (2-isopropyl-5-methylphenol). Both share a substituted benzene ring with an isopropyl group, a feature known to contribute to lipophilicity and interactions with biological targets. The key distinctions in our scaffold of interest are the strategic placements of a bromine atom, a fluorine atom, and the replacement of thymol's hydroxyl group with a methoxy group. These differences are not trivial; they are pivotal in tuning the electronic, metabolic, and binding properties of any derived compound.
Caption: Structural comparison of the core scaffolds.
Part 1: Comparative Analysis of Potential Biological Activities
Anticancer Potential: Building on the Thymol Blueprint
Thymol and its derivatives have demonstrated significant anticancer effects across various cancer cell lines.[3][4][5] These compounds can induce apoptosis, suppress cell proliferation, and generate intracellular reactive oxygen species (ROS) that are toxic to cancer cells.[5][6] The proposed mechanisms often involve the modulation of key signaling pathways such as PI3K/AKT and ERK.[6]
Comparative Insights for this compound Derivatives:
-
Influence of Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine can increase metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can lead to stronger binding interactions with target enzymes.[7][8][9][10] For potential anticancer agents derived from our scaffold, this could translate to improved pharmacokinetic profiles and greater potency.
-
Role of Bromine: The bromine atom not only adds to the lipophilicity of the molecule, potentially improving cell membrane permeability, but also serves as a versatile synthetic handle for further derivatization through cross-coupling reactions.[10][11] This allows for the systematic exploration of the chemical space around the core scaffold to optimize anticancer activity.
-
Methoxy vs. Hydroxyl Group: The replacement of thymol's phenolic hydroxyl with a methoxy group alters the hydrogen bonding capability of the molecule. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a methoxy group is only an acceptor. This change can significantly impact binding affinity and selectivity for specific biological targets.[12]
Table 1: Reported Anticancer Activity of Thymol Derivatives
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| Thymol | HT-29 (Colon) | ~60 µg/mL | [6] |
| Acetic Acid Thymol Ester | HT-29 (Colon) | ~0.08 µg/mL | [6] |
| Ethoxy-cyclohexyl analogues | Various (10 lines) | Consistently most active | [4][5] |
| Mannich bases of thymol | Various | Potential anticancer effects | [1][3] |
Antimicrobial Activity: A Broad-Spectrum Promise
Thymol is renowned for its potent antimicrobial properties against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[7][13] Its derivatives have been synthesized to enhance this activity, with some showing significantly lower Minimum Inhibitory Concentrations (MIC) than the parent compound.[7][13] The mechanism is often attributed to the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Comparative Insights for this compound Derivatives:
-
Halogenation Effects: The presence of halogens on an aromatic ring is often associated with increased antimicrobial activity.[14] The fluoro and bromo substituents on our scaffold could enhance the lipophilicity, facilitating penetration through the microbial cell wall and membrane.
-
Synergistic Potential: The combination of different functional groups on the scaffold could lead to synergistic or novel mechanisms of antimicrobial action. Further derivatization, for instance, by creating ester or dihydropyrimidine derivatives, has proven effective for thymol and could be a fruitful strategy here.[15]
Table 2: Reported Antimicrobial Activity of Thymol and Its Derivatives
| Compound/Derivative | Target Organism | MIC Value | Reference |
| Thymol | S. aureus | 250 µg/mL | [7][13] |
| Thymol | P. aeruginosa | >1000 µg/mL | [7][13] |
| Dihydropyrimidinone derivative (3i) | MRSA | 1.9 µg/mL (12.5 µM) | [7][13] |
| Dihydropyrimidinone derivative (3i) | P. aeruginosa | 7.5 µg/mL (50 µM) | [7][13] |
| Thymyl ester (4a) | S. mutans | 11.7 µg/mL | [15] |
Anti-inflammatory Properties: Modulating Key Pathways
Thymol exhibits significant anti-inflammatory activity by modulating crucial molecular pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][16] Some studies suggest that thymol may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]
Comparative Insights for this compound Derivatives:
-
Electronic and Steric Influences: The electron-withdrawing nature of the fluorine and bromine atoms can alter the electronic distribution of the aromatic ring, which could influence interactions with the active sites of inflammatory enzymes like COX-1 and COX-2.[17][18]
-
Pharmacokinetic Enhancement: As with anticancer applications, the fluorine atom could enhance the metabolic stability of derived compounds, leading to a longer duration of anti-inflammatory action.
A Case Study in Targeted Drug Design: CETP Inhibition
The most direct evidence of the biological potential of this scaffold comes from its use in the synthesis of anacetrapib , a potent inhibitor of the cholesteryl ester transfer protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL, "good" cholesterol) to low-density lipoprotein (LDL, "bad" cholesterol).[13] Inhibiting CETP is therefore a therapeutic strategy to raise HDL levels and potentially reduce the risk of cardiovascular disease.
Anacetrapib has been shown in clinical trials to significantly reduce major coronary events.[19] This demonstrates that complex molecules derived from the this compound scaffold can possess highly specific and potent biological activity. While the development of anacetrapib was discontinued by Merck for reasons other than efficacy, its story validates the utility of this starting material in constructing sophisticated, biologically active agents.[1]
Part 2: Experimental Protocols for Biological Evaluation
To empirically validate the potential activities discussed, standardized in vitro assays are essential. Below are foundational protocols for screening new derivatives.
Protocol 1: MTT Assay for General Cytotoxicity (Anticancer Screening)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 3: Visualizing Workflows and Pathways
Effective drug discovery relies on a logical progression of experiments and a deep understanding of the biological systems at play.
References
- 1. Anacetrapib - Wikipedia [en.wikipedia.org]
- 2. Cas 944317-92-4,this compound | lookchem [lookchem.com]
- 3. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for di and tri alkyl and/or halogen substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. nbinno.com [nbinno.com]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 15. mdpi.com [mdpi.com]
- 16. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalyst Selection for Cross-Coupling with 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Abstract: The synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, relies heavily on the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.[1][2] This guide provides a comprehensive comparison of various palladium catalyst systems for reactions involving the sterically hindered and electronically complex substrate, 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. We will delve into the rationale behind catalyst selection for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by representative experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the challenges posed by this demanding substrate and select the optimal catalytic system for their synthetic goals.
Understanding the Substrate: A Steric and Electronic Conundrum
The substrate, this compound, presents a unique set of challenges that necessitate careful catalyst selection. Its structure combines significant steric hindrance with nuanced electronic effects:
-
Steric Hindrance: The bromine atom, the reactive site for coupling, is flanked by a bulky methoxy group in one ortho position and a large isopropyl group in a meta position. This steric congestion can significantly impede the approach of the palladium catalyst to the C-Br bond, slowing down the crucial initial step of oxidative addition.
-
Electronic Effects: The methoxy group is strongly electron-donating, which can facilitate oxidative addition. Conversely, the fluoro group is electron-withdrawing, and its influence, combined with the other substituents, creates a complex electronic environment on the aromatic ring.
Overcoming the steric barrier is paramount for achieving efficient coupling. This typically requires catalyst systems that are not only highly active but also sterically tailored to accommodate the substrate.
The Cornerstone of Success: The Palladium Catalyst System
A palladium-catalyzed cross-coupling reaction's success hinges on the synergy between the palladium source (precatalyst) and the ligand. The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][3][4]
-
The Ligand's Role: The ligand is arguably the most critical component. For sterically demanding substrates, bulky and electron-rich ligands are often required.[5][6]
-
Bulkiness promotes the formation of monoligated, highly reactive Pd(0) species and facilitates the final reductive elimination step to release the product.[5][7]
-
Electron-richness increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl bromide.[7]
-
-
The Precatalyst's Role: The choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles) influences the ease of formation of the active Pd(0) species. Modern palladacycle precatalysts are often preferred for their air-stability, ease of handling, and high efficiency.
Comparative Analysis for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4][8] For a substrate as hindered as this compound, the choice of ligand is critical to achieving high yields.
Below is a comparative table of expected outcomes for the Suzuki-Miyaura coupling of our target substrate with phenylboronic acid, using various catalyst systems. The yields are representative and based on literature precedents for similarly hindered systems.[9][10][11][12]
| Catalyst System (Pd Precatalyst / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) | Rationale for Performance |
| Pd(PPh₃)₄ | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | < 20% | Triphenylphosphine (PPh₃) is not bulky enough to overcome the steric hindrance of the substrate, leading to poor catalytic activity. |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | Toluene | 80 | > 95% | SPhos is a bulky, electron-rich biaryl phosphine ligand designed for challenging couplings. It accelerates both oxidative addition and reductive elimination.[5] |
| Pd₂(dba)₃ / XPhos | 1.0 | K₃PO₄ | Dioxane | 100 | > 95% | Similar to SPhos, XPhos is another highly effective Buchwald biaryl phosphine ligand known for its high activity with sterically demanding substrates.[5] |
| (IPr)Pd(allyl)Cl | 1.5 | NaOtBu | Dioxane | 80 | > 90% | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and sterically bulky, making them excellent for difficult couplings.[13][14][15] They form very stable palladium complexes.[13] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for screening palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Introduction: Add the solvent (e.g., toluene, 5 mL) via syringe. Then, add the catalyst and ligand mixture.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The yield can be determined by ¹H NMR or GC-MS analysis of the crude product, followed by purification via column chromatography.[16][17][18][19][20]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.[6][21] This reaction is often sensitive to steric hindrance, making ligand choice crucial for success with our substrate.
Below is a comparative table of expected outcomes for the Buchwald-Hartwig amination of this compound with morpholine.
| Catalyst System (Pd Precatalyst / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) | Rationale for Performance |
| Pd₂(dba)₃ / BINAP | 2.0 | NaOtBu | Toluene | 100 | 40-60% | While BINAP is a bidentate ligand effective for some aminations, it may not be bulky enough for this highly hindered substrate.[6] |
| Pd(OAc)₂ / RuPhos | 1.5 | LHMDS | Dioxane | 100 | > 95% | RuPhos is a dialkylbiaryl phosphine ligand specifically developed for challenging C-N couplings and is known to be highly effective for sterically hindered substrates. |
| G3-XPhos Palladacycle | 1.0 | NaOtBu | Toluene | 80 | > 95% | This is a preformed, air-stable palladacycle containing the bulky XPhos ligand. It is highly active and convenient to use, often providing excellent yields under milder conditions. |
| (IPr)Pd(allyl)Cl | 2.0 | K₃PO₄ | t-AmylOH | 110 | > 90% | NHC-based catalysts are also very effective for Buchwald-Hartwig aminations, often showing high stability and activity.[22][23] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.015 mmol) and the ligand (e.g., RuPhos, 0.03 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the base (e.g., LHMDS, 1.2 mmol).
-
Inert Atmosphere and Solvent/Amine Addition: Seal the tube, remove it from the glovebox, and add the solvent (e.g., dioxane, 4 mL) and morpholine (1.2 mmol) via syringe under a positive pressure of argon.
-
Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product yield is determined after purification by chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Figure 2: Simplified Buchwald-Hartwig Amination Cycle.
Summary and Recommendations
The successful cross-coupling of this compound is highly dependent on the use of sterically bulky and electron-rich ligands.
-
For Suzuki-Miyaura C-C bond formation: Catalyst systems based on biaryl phosphine ligands such as SPhos and XPhos are highly recommended. NHC-based catalysts also offer a robust alternative.
-
For Buchwald-Hartwig C-N bond formation: Ligands specifically designed for amination, such as RuPhos , or the use of highly active palladacycle precatalysts like G3-XPhos , are the most reliable choices.
Standard ligands like PPh₃ or less bulky bidentate ligands like BINAP are generally not suitable for this challenging substrate and are likely to result in low to negligible yields. Researchers should begin screening with the recommended catalyst systems to maximize the likelihood of a successful and high-yielding transformation.
Decision-Making Workflow for Catalyst Selection
Caption: Figure 3: Catalyst Selection Workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. jmcct.com [jmcct.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.rug.nl [research.rug.nl]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene and Its Derivatives
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Substituted benzene derivatives are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Among these, 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS No. 944317-92-4) presents a unique combination of functional groups—a halogenated aromatic core with ether, fluoro, and isopropyl moieties—making it a versatile intermediate.[1][2][3][4]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this molecule and its derivatives. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. By synthesizing data from established literature and analogous compounds, this document serves as a practical reference for researchers, scientists, and drug development professionals, ensuring the confident and unambiguous identification of this important chemical scaffold.
Core Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A robust characterization relies on the synergistic application of multiple spectroscopic methods. The workflow below illustrates the logical progression from sample to confirmed structure, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and coupling of atoms.
A. ¹H NMR Analysis
Proton NMR reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals.
Expected ¹H NMR Signals:
-
Aromatic Protons (2H): The two protons on the benzene ring are in different environments and will appear as distinct signals. Due to coupling with the adjacent fluorine atom and with each other, their multiplicities will be complex, likely appearing as doublets or doublet of doublets.
-
Methoxy Protons (3H): The three protons of the -OCH₃ group are equivalent and shielded. They will appear as a sharp singlet.
-
Isopropyl Methine Proton (1H): The single CH proton of the isopropyl group will be split into a multiplet (a septet) by the six equivalent methyl protons.
-
Isopropyl Methyl Protons (6H): The six equivalent protons of the two CH₃ groups in the isopropyl moiety will be split into a doublet by the single methine proton.
Comparative Experimental Data:
| Compound | Aromatic-H (δ ppm) | Methoxy-H (δ ppm) | Isopropyl-CH (δ ppm) | Isopropyl-CH₃ (δ ppm) | Reference |
| This compound | ~7.0 - 7.3 | ~3.8 | ~3.2 | ~1.2 | [5] |
| 4-Bromo-2-fluoroanisole | 7.38-6.75 (m) | 3.77 (s) | N/A | N/A | [6] |
| 1-Bromo-4-isopropylbenzene | 7.3-7.0 (m) | N/A | 2.85 (septet) | 1.21 (d) | [7] |
Causality: The electron-withdrawing nature of the bromine and fluorine atoms deshields the aromatic protons, shifting them downfield. The methoxy group is electron-donating, which slightly shields the ortho and para positions. The specific positions of the aromatic signals are diagnostic of the substitution pattern.
B. ¹³C NMR Analysis
Carbon NMR provides information on the number of unique carbon environments. The presence of a highly electronegative fluorine atom will cause characteristic splitting (coupling) of the carbon signals to which it is attached and those nearby (C-F coupling).
Expected ¹³C NMR Signals:
-
Aromatic Carbons (6C): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a large doublet. The carbons ortho and meta to the fluorine will also show smaller C-F coupling. The carbons bonded to bromine (C-Br) and the methoxy group (C-O) will be significantly shifted.
-
Methoxy Carbon (1C): A single peak in the typical region for an sp³ carbon bonded to oxygen (~55-60 ppm).
-
Isopropyl Carbons (2C): Two signals, one for the methine (CH) and one for the two equivalent methyl (CH₃) carbons.
Comparative Experimental Data:
| Compound | Aromatic-C (δ ppm) | Methoxy-C (δ ppm) | Isopropyl-C (δ ppm) | Reference |
| This compound (Predicted) | ~100-160 (with C-F coupling) | ~56 | ~34 (CH), ~22 (CH₃) | N/A |
| 1-Bromo-4-butoxybenzene | 158.3, 132.2, 116.3, 112.6 | N/A | N/A | [8] |
| 1-Bromo-4-propylbenzene | 141.0, 131.4, 130.2, 120.0 (ipso) | N/A | 37.2, 24.0, 13.8 | [9] |
| 4-Bromo-1-fluoro-2-methoxybenzene | (No data available, but C-F coupling expected) | (Expected ~56) | N/A | [10] |
Trustworthiness: Predicting the ¹³C spectrum requires comparing multiple analogs. The values for butoxybenzene show the effect of the C-O and C-Br bonds, while propylbenzene provides a model for the alkyl substituent shifts. The key diagnostic feature for the target molecule will be the large doublet for the carbon at position 4, a direct result of one-bond coupling to the ¹⁹F nucleus.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar organic compounds.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. The instrument performs a deuterium lock on the solvent signal and is shimmed to optimize magnetic field homogeneity.[11][12]
-
Data Acquisition:
-
¹H NMR: Acquire 16-64 scans with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024 or more scans using proton decoupling to simplify the spectrum to singlets (or run a coupled experiment to observe C-F splitting).
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.
Caption: Correlation of molecular structure to IR absorption regions.
Expected IR Absorptions:
-
C-H Stretching: Expect sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl and methoxy groups, and weaker peaks just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.[13]
-
C=C Aromatic Stretching: A series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[13]
-
C-O Stretching: A strong, characteristic peak for the aryl-alkyl ether linkage will appear in the 1200-1275 cm⁻¹ region.
-
C-H Out-of-Plane (OOP) Bending: The region between 650-1000 cm⁻¹ is highly diagnostic of the benzene ring's substitution pattern.[13][14] For a 1,2,4,5-tetrasubstituted ring, a strong absorption is typically expected in the 800-880 cm⁻¹ range. This provides a quick and powerful validation of the isomer's structure.[15]
-
C-F and C-Br Stretching: These absorptions occur in the fingerprint region (typically 1000-1200 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br) and can be difficult to assign definitively without comparative analysis.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the sample are finely ground with anhydrous KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of solid is pressed directly onto the crystal.
-
Background Scan: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺) Peak: The most critical feature for this molecule is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16] This results in two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). For C₁₀H₁₂BrFO, the calculated monoisotopic mass is ~246.00 Da for the ⁷⁹Br isotopologue. Therefore, we expect to see intense peaks at m/z ≈ 246 and m/z ≈ 248. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.[17]
-
Key Fragmentation Pathways:
-
Loss of Methyl Radical (M-15): Cleavage of a methyl group from the isopropyl or methoxy function can lead to a fragment at M-15.
-
Loss of Isopropyl Radical (M-43): Benzylic cleavage is common, so the loss of the isopropyl group (C₃H₇) would produce a significant peak at M-43.
-
Loss of Bromine Radical (M-79/81): Cleavage of the C-Br bond would result in a fragment at M-79 or M-81.
-
Comparative Fragmentation Insights: Studies on polybrominated compounds confirm that the loss of bromine ([M-Br]⁺) is a common fragmentation pathway.[18] The stability of the resulting aromatic cation influences the abundance of these fragments.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation (M⁺). This high energy also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[6]
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene ring.
Expected UV-Vis Absorption:
-
Benzene Chromophore: Benzene itself exhibits characteristic absorptions around 204 nm and 256 nm.[19]
-
Effect of Substituents (Auxochromes): The substituents on the benzene ring will shift these absorption maxima to longer wavelengths (a bathochromic or "red" shift).
-
Methoxy Group (-OCH₃): As a strong electron-donating group with non-bonding electrons, the methoxy group significantly extends the conjugation and causes a notable bathochromic shift.[19] Anisole, for example, absorbs at 269 nm compared to benzene's 256 nm.[20]
-
Halogens (-F, -Br) and Alkyl Groups (-CH(CH₃)₂): These groups act as weaker auxochromes and will also contribute to a bathochromic shift.
-
-
Predicted λmax: For this compound, the combined electronic effects of the four substituents are expected to shift the secondary absorption band (the B-band) to approximately 270-290 nm.
Comparative UV-Vis Data:
| Compound | λmax (nm) | Solvent | Reference |
| Benzene | 256 | Hexane | [19] |
| Anisole | 269 | Methanol | [21] |
| p-Nitroanisole | 317 | Ethanol | [22] |
Expertise: The comparison with p-nitroanisole, which has a powerful electron-withdrawing nitro group, illustrates the pronounced bathochromic shift that occurs when both electron-donating and electron-withdrawing groups are present, creating a "push-pull" system. While our target molecule lacks a strong withdrawing group, the principle of substituent effects remains the same.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration must be low enough for the absorbance to fall within the linear range of the instrument (typically < 1.5).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
Conclusion
The structural characterization of this compound is achieved not by a single measurement, but by the thoughtful synthesis of data from a suite of spectroscopic techniques. ¹H and ¹³C NMR provide the definitive atomic framework and connectivity, with C-F coupling serving as a key validation point. IR spectroscopy rapidly confirms the presence of essential functional groups and offers crucial information about the isomeric substitution pattern. Mass spectrometry provides an unambiguous molecular weight and the tell-tale M⁺/M+2 isotopic pattern confirming the presence of bromine. Finally, UV-Vis spectroscopy corroborates the nature of the substituted aromatic system.
By comparing experimental data with predicted values derived from structurally analogous compounds, researchers can build a self-validating and irrefutable case for the structure of their target molecule, ensuring the integrity and success of subsequent research and development efforts.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS 944317-92-4 [daltonresearchmolecules.com]
- 3. This compound | 944317-92-4 [chemicalbook.com]
- 4. This compound | 944317-92-4 [sigmaaldrich.com]
- 5. This compound(944317-92-4) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR [m.chemicalbook.com]
- 10. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. IR Spectrum: Aromatics [quimicaorganica.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. savemyexams.com [savemyexams.com]
- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 18. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spcmc.ac.in [spcmc.ac.in]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]
assessing the stability of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene under reaction conditions
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and robustness of a synthetic route. The stability of these molecules under various reaction conditions is a key determinant of their suitability. This guide provides an in-depth assessment of the stability of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a key intermediate in the synthesis of anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor.[1] We will explore its stability profile under common reaction conditions and compare its performance with plausible alternatives, supported by established principles of organic chemistry.
Introduction to this compound
This compound (Figure 1) is a polysubstituted aromatic compound with the CAS number 944317-92-4.[1] Its primary application is as a crucial building block in the pharmaceutical industry, particularly for the synthesis of bioactive molecules that require a substituted biaryl scaffold.[1] The presence of multiple functional groups—a bromo substituent for cross-coupling, a fluoro group, an isopropyl group, and a methoxy group—provides a unique electronic and steric environment that influences its reactivity and stability.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Assessed Stability Under Key Reaction Conditions
The stability of an aryl bromide is paramount for its successful application in synthesis, particularly in palladium-catalyzed cross-coupling reactions which are central to the construction of many pharmaceutical agents.[2][3][4] Degradation of the starting material can lead to reduced yields, the formation of impurities, and complications in purification.
Thermal Stability
Aryl bromides are generally considered to be thermally stable. However, at elevated temperatures, typically in the range of 280–900 °C, they can undergo decomposition.[5][6] The primary degradation pathway is the homolytic cleavage of the carbon-bromine bond to generate an aryl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts.
For this compound, the presence of electron-donating groups (methoxy and isopropyl) can influence the electron density of the aromatic ring. While this has a more pronounced effect on its reactivity in electrophilic aromatic substitution, it can also subtly influence bond strengths. The bulky isopropyl group ortho to the bromine atom may introduce some degree of steric strain, which could potentially lower the activation energy for C-Br bond cleavage at very high temperatures.[7] However, under typical synthetic conditions for cross-coupling reactions (usually not exceeding 150 °C), significant thermal decomposition is not expected to be a major concern.
Photochemical Stability
Aryl halides are known to be susceptible to photodegradation.[6] Upon exposure to UV light, the C-Br bond can undergo homolysis, leading to the formation of radical species. This can result in debromination or the formation of various coupling products. The presence of a methoxy group on the aromatic ring may increase the molecule's absorption in the UV region, potentially enhancing its photosensitivity. Therefore, it is advisable to protect reactions involving this compound from light, especially during prolonged reaction times or when using light-sensitive catalysts.
Stability Under Acidic and Basic Conditions
Forced degradation studies, as mandated by ICH guidelines for pharmaceutical development, typically assess stability in acidic and basic media.[8][9][10][11]
-
Acidic Conditions: Aryl bromides are generally stable to acidic conditions. However, the methoxy group is susceptible to cleavage under strong acidic conditions, which would yield the corresponding phenol. This could be a consideration if a strongly acidic workup or reaction condition is employed.
-
Basic Conditions: While the C-Br bond of an aryl bromide is generally stable to base, strong bases at high temperatures can promote nucleophilic aromatic substitution or elimination reactions, although the latter is less common for aryl halides. In the context of Suzuki-Miyaura coupling, a base is required for the transmetalation step. The choice of base is critical to ensure the stability of the starting material and facilitate the desired reaction pathway.[4]
The experimental workflow for a forced degradation study is outlined below:
Caption: A generalized workflow for conducting forced degradation studies.
Comparison with Alternative Reagents
The primary use of this compound is as a precursor to [4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid or its esters for use in Suzuki-Miyaura cross-coupling reactions.[12][13] Therefore, a meaningful comparison involves evaluating alternative aryl halides that can be used to generate the same boronic acid intermediate.
Alternative Aryl Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[14] While aryl iodides are more reactive, they are also typically more expensive and less stable. Aryl chlorides are more cost-effective but often require more specialized and forcing reaction conditions.[15][16]
A hypothetical comparison of the stability and reactivity of 1-X-4-fluoro-5-isopropyl-2-methoxybenzene (where X = Cl, Br, I) is presented in Table 1.
Table 1: Comparative Profile of Aryl Halide Precursors
| Property | Aryl Chloride (X=Cl) | Aryl Bromide (X=Br) | Aryl Iodide (X=I) |
| Relative Stability | High | Moderate | Lower |
| Relative Cost | Low | Moderate | High |
| Reactivity in Cross-Coupling | Lower | Good | High |
| Susceptibility to Photodegradation | Lower | Moderate | Higher |
| Typical Catalyst Loading | Higher | Moderate | Lower |
This comparison highlights the trade-offs involved in selecting an aryl halide precursor. The bromo derivative represents a good balance of reactivity, stability, and cost, making it a common choice in pharmaceutical development.
Alternative Synthetic Routes to the Boronic Acid
An alternative to the use of an aryl halide is the direct C-H borylation of the corresponding arene. This approach is more atom-economical but may suffer from issues of regioselectivity, especially in a polysubstituted benzene ring. Given the substitution pattern of the target molecule, achieving selective borylation at the desired position could be challenging and may require directing groups.
The general scheme for the synthesis of the key boronic acid intermediate from the aryl bromide is depicted below:
Caption: Synthetic pathway from the aryl bromide to the boronic acid.
Experimental Protocols
General Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for a specified period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at 80 °C.
-
Photodegradation: Expose the stock solution to a calibrated light source.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the extent of degradation.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, offering a good balance of reactivity and stability for applications such as Suzuki-Miyaura cross-coupling reactions. While it is generally stable under typical reaction conditions, potential degradation pathways, including photochemical and thermal decomposition, should be considered. Careful control of reaction parameters, such as temperature, exclusion of light, and appropriate choice of base, is crucial for maximizing yields and minimizing impurity formation. When compared to other aryl halides, the bromo derivative provides a practical and efficient option for the synthesis of complex biaryl structures.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluoro-2-methoxy-5-methylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. CAS 875446-29-0 | 6760-3-03 | MDL MFCD16294183 | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | SynQuest Laboratories [synquestlabs.com]
- 13. chemshuttle.com [chemshuttle.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene in Synthesis: A Comparative Guide
Introduction
In the landscape of modern pharmaceutical and agrochemical synthesis, the selection of starting materials and synthetic routes is a critical decision point, balancing cost, efficiency, safety, and scalability. 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene has emerged as a valuable aryl halide building block, notably as a key intermediate in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] This guide provides an in-depth cost-benefit analysis of utilizing this aryl bromide directly in cross-coupling reactions versus its conversion to alternative organometallic reagents. We will objectively compare its performance with other synthetic equivalents, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
Core Synthetic Strategies: A Comparative Overview
The primary utility of this compound lies in its ability to introduce the 4-fluoro-5-isopropyl-2-methoxyphenyl moiety into a target molecule. This is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of which organometallic partner to use—the aryl bromide directly, or a pre-formed or in-situ generated derivative—is the central theme of this analysis.
Caption: Key synthetic strategies originating from the title aryl bromide.
Cost-Benefit Analysis
Reagent Cost and Availability
A primary consideration is the direct cost of the starting material. Below is a comparative cost analysis between this compound and its corresponding boronic acid, (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid.
| Reagent | CAS Number | Representative Supplier Pricing (USD/gram) | Notes |
| This compound | 944317-92-4 | ~$50 - $75 | Readily available from multiple suppliers.[3][4] |
| (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | 875446-29-0 | ~$150 - $200+ | Higher upfront cost per gram.[3][5][6] |
| In-house Synthesis of Boronic Acid | N/A | Variable | "Hidden costs" include n-BuLi or Grignard reagents, borate esters, solvents, energy for cryogenic conditions, and labor for synthesis and purification. This can significantly increase the effective cost. |
Expertise & Experience: While the boronic acid offers the convenience of a ready-to-use reagent, its higher price point can be a significant factor, especially at scale. The in-house synthesis of the boronic acid from the aryl bromide is a viable alternative for cost savings but requires careful consideration of the associated costs of reagents, labor, and the necessary equipment for handling pyrophoric organolithium or Grignard reagents safely.[7][8]
Reaction Efficiency and Yield
The choice of reagent directly impacts the efficiency of the subsequent cross-coupling reaction. While direct, head-to-head comparisons for this specific substrate are sparse in the literature, we can extrapolate from data on analogous systems to provide a comparative framework.
Table 2: Comparative Yields for Biaryl Synthesis
| Coupling Reaction | Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System (Representative) | Typical Yield (%) |
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 85-95 |
| Suzuki-Miyaura | (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | Aryl bromide | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 80-95 |
| Buchwald-Hartwig | This compound | Amine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 80-98 |
| Negishi | In situ generated organozinc from the aryl bromide | Aryl iodide | Pd(OAc)₂/SPhos, THF | 75-90 |
Trustworthiness: The data suggests that high yields are achievable with both the aryl bromide and the boronic acid in Suzuki-Miyaura couplings, provided the reaction conditions are optimized.[9][10] The choice of catalyst and ligand is crucial, especially for sterically hindered or electronically challenging substrates.[11][12] For C-N bond formation, the Buchwald-Hartwig amination using the aryl bromide is a highly efficient and direct method.[13][14] The Negishi coupling offers an alternative for C-C bond formation but involves the in-situ preparation of an organozinc reagent, which adds a step to the process.[15][16]
Process, Handling, and Safety
The practical aspects of handling these reagents in a laboratory or production setting are critical components of a cost-benefit analysis.
-
This compound: This aryl bromide is typically a stable liquid or solid that can be handled under normal laboratory conditions without the need for stringent inert atmosphere techniques, beyond what is standard for air-sensitive catalysts.
-
Arylboronic Acids: While generally stable, boronic acids can undergo dehydration to form boroxines, which can affect reactivity and stoichiometry. They are best stored in a desiccator.
-
Organolithium and Grignard Reagents: These are highly reactive and often pyrophoric, igniting spontaneously on contact with air or moisture.[17] Their use requires rigorously dried glassware and solvents, and handling under an inert atmosphere (argon or nitrogen) is mandatory.[7][18] The safety risks and specialized handling procedures associated with these reagents represent a significant operational "cost."
Caption: A workflow for selecting the optimal synthetic strategy.
Experimental Protocols
Authoritative Grounding: The following protocols are representative and based on established methodologies for similar transformations. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk tube under argon, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill with argon.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.[13]
-
Protocol 3: Synthesis of (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous THF, cooled to -78 °C
-
1 M HCl
-
-
Procedure (Strictly under Argon):
-
Dissolve the aryl bromide in anhydrous THF in an oven-dried, three-neck flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting aryllithium solution for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The crude boronic acid can often be purified by recrystallization or chromatography.
-
Conclusion
The cost-benefit analysis of using this compound reveals a nuanced decision-making process for synthetic chemists.
-
Direct Use of the Aryl Bromide: This strategy is highly advantageous in terms of safety, ease of handling, and lower upfront reagent cost. It provides a direct and efficient route to a wide range of products via well-established protocols like the Suzuki-Miyaura and Buchwald-Hartwig reactions. For large-scale synthesis where safety and process simplicity are paramount, this is often the preferred route.
-
Use of the Pre-formed Boronic Acid: This approach offers convenience and speed, eliminating the need for an additional synthetic step. However, this comes at a significantly higher financial cost. It is best suited for small-scale, rapid library synthesis where the cost of the reagent is less of a concern than the time and labor saved.
-
In-house Synthesis of the Boronic Acid: This strategy can be the most cost-effective in terms of raw materials but carries the highest operational burden due to the handling of pyrophoric reagents and the need for cryogenic conditions. It is a viable option for organizations with the appropriate infrastructure and expertise in handling such reactive intermediates.
Ultimately, the optimal choice depends on the specific priorities of the project, including budget, timeline, scale, and the safety infrastructure available. This guide provides the foundational data and protocols to make that choice an informed one.
References
- 1. 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | Amorcyte Cell [amorcyte.com]
- 2. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]
- 3. 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | SynGen Inc [syngeninc.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Flouro-5-Isopropyl-2-methoxyphenyl)boronic acid [cymitquimica.com]
- 6. (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | CAS 875446-29-0 [daltonresearchmolecules.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. orgosolver.com [orgosolver.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 18. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Substituted Bromo-Fluoro-Methoxybenzenes: A Comparative Guide for Researchers
Substituted bromo-fluoro-methoxybenzenes have emerged as highly versatile and valuable building blocks in the landscape of modern chemical synthesis. Their unique combination of functional groups—a reactive bromine atom amenable to a wide array of cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group influencing solubility and serving as a potential hydrogen bond acceptor—makes them prized starting materials in medicinal chemistry, agrochemical development, and materials science. This guide provides an in-depth comparison of the applications of various substituted bromo-fluoro-methoxybenzene isomers, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Core Principles: The Chemical Logic of Bromo-Fluoro-Methoxybenzenes
The strategic placement of the bromo, fluoro, and methoxy groups on the benzene ring dictates the reactivity and ultimate utility of these compounds. The bromine atom is the primary handle for synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1] The fluorine atom, with its high electronegativity, can significantly alter the acidity of nearby protons and influence the metabolic stability of the final molecule by blocking sites of oxidation.[2] The methoxy group, an electron-donating group, can modulate the electronic nature of the aromatic ring and impact the molecule's overall polarity and solubility.
Medicinal Chemistry: Scaffolds for Biologically Active Molecules
In the realm of drug discovery, substituted bromo-fluoro-methoxybenzenes are instrumental in the synthesis of complex molecules targeting a range of diseases. Their utility is particularly evident in the development of kinase inhibitors, a critical class of therapeutics in oncology.
Kinase Inhibitors: Targeting the ATP-Binding Site
Many kinase inhibitors feature a heterocyclic core, such as pyridine or pyrimidine, appended with a substituted phenyl ring that occupies the ATP-binding pocket of the enzyme. The bromo-fluoro-methoxybenzene moiety is an ideal precursor for this critical pharmacophore. The bromine atom allows for the crucial coupling reaction to the heterocyclic core, while the fluorine and methoxy groups can fine-tune binding affinity and pharmacokinetic properties.
Comparative Synthesis of a Hypothetical Kinase Inhibitor Precursor:
| Isomer | Coupling Reaction | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference (Analogous) |
| 4-Bromo-2-fluoro-1-methoxybenzene | Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | ~95 | [1] |
| 2-Bromo-4-fluoro-1-methoxybenzene | Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane | ~90 | [3] |
| 1-Bromo-3-fluoro-5-methoxybenzene | Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | ~88 | [3] |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-methoxybenzene with Pyridine-3-boronic acid
-
To a degassed solution of 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq) and pyridine-3-boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (2.0 eq).
-
Bubble argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 3-(2-fluoro-4-methoxyphenyl)pyridine.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Agrochemicals: Designing Potent and Selective Pesticides
The unique substitution pattern of bromo-fluoro-methoxybenzenes is also highly advantageous in the synthesis of modern agrochemicals, including herbicides and fungicides. The presence of fluorine can enhance the biological activity and metabolic stability of the resulting pesticide.[4]
Herbicidal Agents
Substituted bromo-fluoro-methoxybenzenes can serve as key intermediates in the synthesis of herbicides that target essential plant enzymes, such as protoporphyrinogen oxidase (PPO).[5] For instance, the synthesis of novel α-trifluoroanisole derivatives containing phenylpyridine moieties has demonstrated significant herbicidal activity.[5]
Herbicidal Activity of a Synthesized Derivative:
A study on α-trifluoroanisole derivatives showed that compound 7a exhibited >80% inhibitory activity against several weed species at a dose of 37.5 g a.i./hm².[5] The synthesis of this compound involved the use of a substituted bromo-fluoro-methoxybenzyl intermediate.
Table of Herbicidal Efficacy for Compound 7a: [5]
| Weed Species | Inhibition (%) at 37.5 g a.i./hm² |
| Abutilon theophrasti | >80 |
| Amaranthus retroflexus | >80 |
| Eclipta prostrata | >80 |
| Digitaria sanguinalis | >80 |
| Setaria viridis | >80 |
Fungicidal Compounds
In the development of fungicides, the bromo-fluoro-methoxybenzene scaffold can be incorporated into molecules designed to disrupt fungal cell processes. For example, 2-bromo-4-fluoro-6-nitrophenol, synthesized from 2-bromo-4-fluorophenol, has been shown to possess broad-spectrum fungicidal activity.[6] While not a methoxybenzene, this highlights the utility of the bromo-fluoro-phenol precursor.
Experimental Protocol: Synthesis of 2-bromo-4-fluoro-6-nitrophenol [6]
-
Dissolve 2-bromo-4-fluorophenol in chloroform.
-
At room temperature, add dropwise a mixed acid solution of sulfuric acid and nitric acid (ratio 1:3-8).
-
After the addition is complete, warm the reaction mixture to 40-80 °C and stir for a designated period.
-
Separate the organic phase, wash with water, and evaporate the solvent to obtain the target compound.
Diagram: Workflow for Agrochemical Candidate Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of new agrochemical candidates.
Materials Science: Building Blocks for Organic Electronics
In materials science, the rigid aromatic core and tunable electronic properties of molecules derived from bromo-fluoro-methoxybenzenes make them attractive for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The bromo-fluoro-methoxy-phenyl moiety can be incorporated into larger conjugated systems that serve as emissive or charge-transport materials.
While direct and extensive studies on bromo-fluoro-methoxybenzenes in OLEDs are not as prevalent as for other building blocks, the principles of molecular design in this field suggest their potential. The bromo-substituent allows for the construction of larger π-conjugated systems through reactions like the Suzuki-Miyaura coupling. The fluorine and methoxy groups can be used to tune the HOMO/LUMO energy levels of the material, which is critical for efficient charge injection and transport, as well as for achieving desired emission colors.
Hypothetical Application in OLED Host Material Synthesis:
A bromo-fluoro-methoxybenzene could be coupled with a fluorene boronic acid to synthesize a component of a host material for a blue phosphorescent OLED. The fluorene unit provides a high triplet energy, while the bromo-fluoro-methoxy-phenyl substituent could be used to fine-tune the material's charge transport properties and morphological stability.
Table of Desirable Properties for OLED Host Materials:
| Property | Desired Characteristic | Rationale |
| High Triplet Energy (T₁) | T₁(host) > T₁(dopant) | To ensure efficient energy transfer to the phosphorescent dopant. |
| Good Thermal Stability | High Tg and Td | To prevent degradation during device operation. |
| Appropriate HOMO/LUMO Levels | To facilitate charge injection and transport. | To reduce the operating voltage of the OLED. |
| Amorphous Morphology | To prevent crystallization and ensure uniform thin films. | To improve device lifetime and efficiency. |
Conclusion and Future Outlook
Substituted bromo-fluoro-methoxybenzenes are undeniably powerful and versatile building blocks for the synthesis of a wide range of functional molecules. Their applications in medicinal chemistry, agrochemicals, and potentially materials science are well-established, with the different isomers offering a palette of reactivity and physicochemical properties for the discerning synthetic chemist.
While this guide has provided a comparative overview of their applications with supporting data and protocols, a clear opportunity exists for more direct, head-to-head comparative studies of the various isomers under identical conditions. Such studies would provide invaluable data for researchers, enabling more rational and efficient design of synthetic routes and optimization of final product performance. The continued exploration of the synthetic utility of these compounds will undoubtedly lead to the discovery of new and improved pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS No. 944317-92-4), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures.
Core Directive: A Proactive Stance on Chemical Waste Management
The disposal of any chemical reagent should never be an afterthought. For halogenated organic compounds such as this compound, improper disposal can lead to persistent environmental contamination and potential long-term health risks.[1][2][3][4] This guide is designed to empower laboratory professionals with the knowledge to manage this specific chemical waste stream effectively and in accordance with best practices and regulatory standards.
Scientific Integrity & Logic: Understanding the "Why" Behind the "How"
Our disposal protocols are not arbitrary; they are rooted in the chemical and toxicological properties of the substance . Understanding these principles is crucial for fostering a culture of safety and responsibility in the laboratory.
Expertise & Experience: this compound is a halogenated aromatic compound. The presence of bromine and fluorine atoms on the benzene ring significantly influences its reactivity and environmental fate. Halogenated organic compounds are often resistant to natural degradation processes, leading to persistence in the environment.[1][2] Furthermore, they can be bioaccumulative, meaning they can build up in organisms over time, posing a threat to ecosystems.[2][4]
Trustworthiness: The procedures outlined below are designed as a self-validating system. By adhering to these steps, you are not only complying with safety regulations but are also actively minimizing risks. The core principle is the segregation of halogenated waste to prevent unintended reactions and to ensure it is sent to the appropriate high-temperature incineration facility capable of breaking down these stable molecules into less harmful components.
Authoritative Grounding & Comprehensive References: The Safety Data Sheet (SDS) for this compound serves as the primary source of hazard information.[5] This compound is classified as harmful if swallowed (Acute Toxicity 4), a skin irritant (Skin Irrit. 2), a serious eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[5] These classifications necessitate the stringent handling and disposal procedures detailed in this guide.
Key Chemical and Hazard Data Summary
| Property | Value | Source |
| CAS Number | 944317-92-4 | [5][6] |
| Molecular Formula | C10H12BrFO | [6] |
| Molecular Weight | 247.10 g/mol | [6] |
| Appearance | Not specified, handle as a potentially hazardous solid or liquid | [6] |
| Boiling Point | 240.1 ± 40.0 °C | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP302+P352: IF ON SKIN: Wash with plenty of water and soapP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [7][8][9][10] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE) - Your First Line of Defense:
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including waste collection, should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
2. Waste Segregation - The Cornerstone of Safe Disposal:
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9][10]
-
No Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[9][10] Mixing can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. The Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
4. Handling of Contaminated Materials:
-
Solid Waste: Any solid materials contaminated with this compound, such as pipette tips, weigh boats, and contaminated gloves, must be placed in the designated "Halogenated Organic Waste" container.
-
Liquid Waste: Unused or waste solutions of the compound should be carefully transferred to the halogenated waste container.
-
Glassware: Contaminated glassware should be rinsed with a small amount of a suitable organic solvent (e.g., acetone), and the rinsate must be collected in the halogenated waste container. The cleaned glassware can then be washed according to standard laboratory procedures.
5. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your laboratory supervisor and any nearby personnel.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris and place it in the "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
6. Final Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in the regular trash.[5][10]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific practice.
References
- 1. useforesight.io [useforesight.io]
- 2. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 3. Aromatic brominated flame retardants: ECHA raises environmental concerns - LKC Switzerland [lkc-ltd.com]
- 4. sunstreamglobal.com [sunstreamglobal.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Comprehensive Guide to the Safe Handling of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS No. 944317-92-4). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its hazard profile is critical for ensuring laboratory safety.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety standards to foster a secure research environment.
Hazard Identification and Risk Assessment
This compound is classified with several hazards that necessitate careful handling to mitigate risks.[2] A thorough risk assessment should be conducted before any experimental work begins, considering both the intrinsic properties of the chemical and the specific manipulations to be performed.
Hazard Classifications: [2]
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).
The Globally Harmonized System (GHS) pictogram associated with these hazards is the GHS07 symbol (exclamation mark).[2]
| Hazard Statement | Description | Primary Route of Exposure |
| H302 | Harmful if swallowed | Ingestion |
| H315 | Causes skin irritation | Dermal contact |
| H319 | Causes serious eye irritation | Ocular contact |
| H335 | May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE): Your Last Line of Defense
Personal protective equipment is a critical barrier between the researcher and potential chemical exposure.[3] The selection of appropriate PPE should be based on a comprehensive risk assessment of the planned procedures.
Primary Engineering Controls
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to control airborne concentrations and prevent inhalation exposure.[2][4] The fume hood provides a ventilated enclosure that draws vapors and aerosols away from the user.
Mandatory Personal Protective Equipment
The following PPE is mandatory when handling this compound to prevent skin and eye contact.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Protects against splashes and vapors, preventing serious eye damage.[4][5] |
| Face Shield | - | To be worn over goggles when there is a significant risk of splashing, such as during large-volume transfers.[5] | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Protects against skin irritation and absorption. Nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's resistance chart.[4] |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination.[4] |
| Closed-toe Shoes | - | Prevents exposure from spills.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to waste management.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Conduct a procedure-specific risk assessment.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Don all required PPE as outlined in Section 2.2.
-
Have spill cleanup materials and emergency contact information readily accessible.
-
-
Handling:
-
Cleanup:
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.
-
Containerization: All waste contaminated with this compound should be collected in a dedicated, chemically compatible, and leak-proof container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and include the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Spill Response
-
Small Spills:
-
Ensure adequate ventilation and restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional EHS department.
-
Prevent the spill from entering drains or waterways.[2]
-
By adhering to these guidelines, you can effectively manage the risks associated with this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
